molecular formula C5H5NO3 B041810 4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 2510-32-9

4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B041810
CAS No.: 2510-32-9
M. Wt: 127.1 g/mol
InChI Key: ZIXUNDOOBLSXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1,3-oxazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyloxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158017. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXUNDOOBLSXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303366
Record name 4-methyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510-32-9
Record name 2510-32-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-methyl-1,3-oxazole-5-carboxylic acid, a valuable building block in medicinal chemistry. The document details the necessary starting materials, experimental procedures, and quantitative data associated with the synthesis. Furthermore, it explores alternative synthesis strategies for the oxazole core, offering a broader perspective for chemical synthesis planning.

Primary Synthesis Pathway: From Ethyl 2-chloroacetoacetate and Formamide

The most direct and commonly cited method for the synthesis of this compound involves the reaction of ethyl 2-chloroacetoacetate with formamide. This process typically proceeds in two main stages: the formation of the ethyl ester intermediate, ethyl 4-methyl-1,3-oxazole-5-carboxylate, followed by its hydrolysis to yield the final carboxylic acid.

A general procedure involves heating ethyl 2-chloroacetoacetate with formamide.[1] After the reaction is complete, the mixture is cooled, and the resulting precipitate is treated with ethyl acetate.[1] The organic layers are combined and evaporated to yield the crude product, which can then be purified.[1]

Experimental Protocol

Synthesis of this compound:

  • Ethyl 2-chloroacetoacetate (1 part by weight, 1 equivalent) is mixed with formamide (0.68 parts by volume, approximately 2.8 equivalents).[1]

  • The resulting solution is heated to 120°C and the reaction is allowed to proceed for 5 hours.[1]

  • After 5 hours, the reaction mixture is cooled to room temperature and left to stand overnight under a nitrogen atmosphere.[1]

  • A precipitate will form. The suspension is then treated with ethyl acetate (8 parts by volume) with vigorous stirring to dissolve the majority of the precipitate.[1]

  • The aqueous phase is separated and further extracted twice with ethyl acetate (6 parts by volume each).[1]

  • The organic layers are combined and concentrated by distillation.[1]

  • Fresh ethyl acetate (8 parts by volume) is added to the concentrated mixture, which is then evaporated to dryness.[1]

  • The resulting solid is collected and dried under reduced pressure at 40°C overnight to yield this compound.[1]

Quantitative Data
Reactant/ProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )AmountYield
Ethyl 2-chloroacetoacetate609-15-4C₆H₉ClO₃164.591000 gN/A
Formamide75-12-7CH₃NO45.04~2.8 eq.N/A
This compound2510-32-9C₅H₅NO₃127.10498 g64.5%

Synthesis Pathway Diagram

Synthesis_Pathway A Ethyl 2-chloroacetoacetate C Heat (120°C, 5h) A->C B Formamide B->C D Ethyl 4-methyl-1,3-oxazole-5-carboxylate (Intermediate) C->D E Hydrolysis D->E F This compound E->F

Caption: Primary synthesis pathway for this compound.

Synthesis of Starting Materials

The accessibility of the starting materials is crucial for the overall efficiency of the synthesis. This section outlines the preparation of ethyl 2-chloroacetoacetate and formamide.

Ethyl 2-chloroacetoacetate

Ethyl 2-chloroacetoacetate is a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[2] Its synthesis requires careful control to ensure high purity.[2]

Synthesis from Ethyl Acetoacetate and Thionyl Chloride:

One common method involves the reaction of ethyl acetoacetate with thionyl chloride in the presence of a solvent.[3]

  • Experimental Protocol:

    • Ethyl acetoacetate, thionyl chloride, and a solvent (such as n-heptane, dichloroethane, or toluene) are mixed in a mass ratio of 1:1.37-2.75:2.31-4.62.[3]

    • The condensation reaction is carried out at a temperature of 75-95°C for 5.5-9 hours.[3]

    • After the reaction, the majority of the solvent and unreacted thionyl chloride are evaporated under normal pressure.[3]

    • The remaining organic phase is distilled under reduced pressure, collecting the fraction at 107-108°C/1.87kPa to obtain the final product.[3]

Another method utilizes sulfonyl chloride for the chlorination of ethyl acetoacetate.[4][5]

  • Experimental Protocol:

    • Ethyl acetoacetate is added to a reactor and cooled to a temperature between -5 and 10°C.[5]

    • Sulfonyl chloride is then added dropwise.[5]

    • After the addition is complete, the mixture is slowly warmed to 20-25°C and allowed to react for 4 hours.[5]

    • The pressure is then slowly reduced to remove any residual acidic gas, which is absorbed by a caustic soda solution.[5]

    • The remaining residue is distilled under reduced pressure to yield ethyl 2-chloroacetoacetate.[5]

Formamide

Formamide, the simplest amide, can be prepared through several industrial and laboratory-scale methods.

Industrial Production:

The primary industrial method involves the carbonylation of ammonia.[6][7] An alternative two-stage process includes the ammonolysis of methyl formate, which is produced from carbon monoxide and methanol.[6][7]

Laboratory Synthesis:

A common laboratory preparation involves the pyrolysis of ammonium acetate, which is formed by neutralizing ammonia with formic acid.[8] Another method is the aminolysis of ethyl formate with ammonia.[6][8][9]

  • Experimental Protocol (from Ammonium Formate):

    • Dry ammonia gas is passed through pure formic acid in a flask cooled with ice-water to produce ammonium formate.[10]

    • The reaction flask is then gradually heated, while continuing a slow stream of ammonia gas.[10]

    • Water of decomposition begins to distill at around 150°C. The temperature is gradually increased to 180°C.[10]

    • The distillation is complete when no more water comes over, which can take 4-5 hours.[10]

    • The resulting brown liquid is then purified by fractional distillation in a vacuum to remove volatile decomposition products.[10]

Alternative Synthesis Pathways for the Oxazole Ring

Several named reactions are well-established for the synthesis of the oxazole core and could be adapted for the synthesis of this compound or its derivatives.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole.[11][12] This reaction is typically catalyzed by a cyclodehydrating agent.[11]

Robinson_Gabriel A 2-Acylamino-ketone B Cyclodehydrating Agent A->B C Oxazole B->C

Caption: The Robinson-Gabriel synthesis of oxazoles.

Van Leusen Reaction

The Van Leusen reaction is a versatile method for forming oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[13][14] The reaction proceeds via the deprotonation of TosMIC, followed by an attack on the aldehyde carbonyl, cyclization, and subsequent elimination of the tosyl group.[13] This method is particularly useful for synthesizing 4-substituted and 4,5-disubstituted oxazoles.[15]

Van_Leusen A Aldehyde C Base A->C B Tosylmethyl isocyanide (TosMIC) B->C D Oxazole C->D

Caption: The Van Leusen oxazole synthesis.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is primarily used for the formation of 5-aminothiazoles, but it highlights the reaction of α-aminonitriles with various sulfur-containing reagents.[16] While not a direct route to the target molecule, the principles of this reaction could potentially be adapted for the synthesis of related oxazole structures.

Conclusion

The synthesis of this compound is most directly achieved through the reaction of ethyl 2-chloroacetoacetate and formamide. This guide has provided a detailed experimental protocol and quantitative data for this primary pathway. Furthermore, the synthesis of the necessary starting materials has been outlined, and alternative, well-established methods for oxazole ring formation have been presented. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling informed decisions in the design and execution of synthetic strategies involving this important heterocyclic compound.

References

Physicochemical Properties of 4-Methyl-1,3-oxazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-oxazole-5-carboxylic acid (CAS No: 2510-32-9) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structural motif, featuring an oxazole ring substituted with both a methyl and a carboxylic acid group, makes it a valuable intermediate for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a representative synthesis method. Understanding these properties is paramount for its effective application in drug design, process development, and chemical research.

Core Physicochemical Properties

The physicochemical parameters of this compound are essential for predicting its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile when incorporated into larger drug molecules.

PropertyValueSource(s)
Molecular Formula C₅H₅NO₃[1][2]
Molecular Weight 127.10 g/mol [1][2]
Melting Point 239 - 240 °C[3][4]
Boiling Point (Predicted) 267.3 ± 20.0 °C[4]
pKa (Acid Dissociation Constant) ~2.5 (Experimental)[3]
pKa (Predicted) 2.09 ± 0.31[4]
LogP (Octanol-Water Partition Coefficient) 0.6 - 0.68[1][2]
Density (Predicted) 1.348 ± 0.06 g/cm³[4]
Topological Polar Surface Area (TPSA) 63.33 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Appearance White to tan solid; powder to crystal[4]

Experimental Protocols

Accurate determination of physicochemical properties requires robust and reproducible experimental methods. The following sections detail standard protocols applicable to this compound.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[5]

Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (this compound). The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is the pH at which the carboxylic acid is half-dissociated, corresponding to the midpoint of the titration curve's buffer region.[6]

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH). Ensure it is carbonate-free.

    • Prepare a ~1 mM solution of this compound in deionized water. If solubility is low, a co-solvent may be used, but its effect on pKa must be considered.

    • To maintain constant ionic strength, 0.15 M potassium chloride (KCl) solution can be used as the solvent for the analyte.[6]

  • Instrument Calibration:

    • Calibrate the pH meter and electrode using standard buffer solutions at pH 4, 7, and 10.[6]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved CO₂.[6]

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[6]

    • Continue the titration until the pH reaches a stable plateau in the basic region (e.g., pH 12).

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve.[5]

    • For robust data, the experiment should be performed in triplicate.[6]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7][8]

Principle: This method involves equilibrating an excess amount of the solid compound in a specific solvent (e.g., water or buffer) over a defined period until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then measured, representing its solubility.[8]

Detailed Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to several sealed flasks or vials. The excess solid should be visually apparent throughout the experiment.

    • Add a precise volume of the desired solvent (e.g., phosphate-buffered saline, PBS) to each flask.

  • Equilibration:

    • Place the sealed flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the flasks for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[8] Preliminary studies may be needed to determine the exact time to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the flasks to stand undisturbed at the experimental temperature to let the undissolved solid settle.

    • Carefully withdraw an aliquot from the clear supernatant.

    • To remove any remaining undissolved microparticulates, filter the aliquot using a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed.[7]

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)-UV or LC-MS/MS.[7]

    • A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[9]

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the potentiometric titration protocol for pKa determination.

Potentiometric_Titration_Workflow Workflow for pKa Determination via Potentiometric Titration cluster_prep 1. Preparation Phase cluster_titration 2. Titration Phase cluster_analysis 3. Analysis Phase prep_sol Prepare Analyte & Titrant Solutions cal_inst Calibrate pH Meter (pH 4, 7, 10) setup Assemble Titration Cell (Vessel, Stirrer, Electrode) cal_inst->setup purge Purge with N2 to remove CO2 setup->purge titrate Add Titrant in Increments & Record pH vs. Volume purge->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Inflection Point plot->analyze calc_pka Calculate pKa analyze->calc_pka

References

An In-depth Technical Guide on the Structure Elucidation of 4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-methyl-1,3-oxazole-5-carboxylic acid. This document details the expected outcomes from key analytical techniques, offers detailed experimental protocols, and presents a logical workflow for confirming the molecule's structure.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry. It serves as a valuable building block in the synthesis of various biologically active molecules, including nicotinic acetylcholine receptor agonists and formyl peptide receptor 1 (FPR1) antagonists.[1] Accurate structural confirmation is a critical first step in any research and development endeavor involving this compound. This guide outlines the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Molecular Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₅H₅NO₃[2]

  • Molecular Weight: 127.10 g/mol [2]

  • CAS Number: 2510-32-9[2]

  • SMILES: CC1=C(C(=O)O)N=CO1

Data Presentation for Structure Elucidation

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl, oxazole, and carboxylic acid protons.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~2.5Singlet3H-CH₃
~8.3Singlet1HOxazole C-H
>10 (broad)Singlet1H-COOH
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ) ppm Carbon Assignment
~12-CH₃
~130C4 (quaternary)
~145C5 (quaternary)
~155C2 (oxazole CH)
~165-COOH (carbonyl)
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Value Interpretation
127[M]⁺, Molecular ion
112[M - CH₃]⁺
83[M - CO₂]⁺
68[M - COOH - CH₃]⁺
FT-IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300BroadO-H stretch (carboxylic acid)
1680-1710StrongC=O stretch (carboxylic acid)
1550-1600MediumC=N stretch (oxazole ring)
1050-1150MediumC-O stretch (oxazole ring)

Experimental Protocols

The following are generalized protocols for the key experiments used in the structure elucidation of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum using a standard pulse program.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and multiplicities to assign the protons to their respective positions in the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional proton-decoupled carbon NMR spectrum.

    • Analyze the chemical shifts to identify the different carbon environments in the molecule.

    • Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

    • If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

    • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mandatory Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the unknown compound and leading to the confirmed structure.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR NMR_Data Chemical Shifts, Integration, Multiplicity NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Functional Group Bands IR->IR_Data Structure Confirmed Structure of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Structure Elucidation Workflow
Putative Signaling Pathway

Derivatives of this compound have been investigated as agonists for the α4β2-nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive function. The following diagram illustrates a simplified putative signaling pathway that could be activated by such an agonist.[1]

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 4-methyl-1,3-oxazole-5- carboxylic acid derivative (Agonist) nAChR α4β2 nAChR Agonist->nAChR Binds to Ca_channel Ca²⁺ Influx nAChR->Ca_channel Activates PI3K PI3K Ca_channel->PI3K Stimulates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival & Synaptic Plasticity) CREB->Gene_Expression Promotes

Putative nAChR Signaling Pathway

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined interpretation of data from NMR, MS, and FT-IR spectroscopy. By following the detailed experimental protocols and logical workflow presented in this guide, researchers can confidently confirm the identity and purity of this important synthetic building block, enabling its effective use in drug discovery and development programs. The potential for derivatives of this compound to modulate key signaling pathways, such as the nicotinic acetylcholine receptor pathway, highlights the importance of a thorough structural foundation for advancing therapeutic research.

References

Technical Guide: 4-Methyl-1,3-oxazole-5-carboxylic Acid (CAS 2510-32-9)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Chemical Properties and Synthetic Applications for Drug Development Professionals, Researchers, and Scientists.

Abstract

4-Methyl-1,3-oxazole-5-carboxylic acid, identified by CAS number 2510-32-9, is a heterocyclic organic compound. While direct biological activity of the compound itself is not extensively documented, its true value lies in its role as a versatile and crucial building block in medicinal and synthetic chemistry. The unique arrangement of a methyl group, a carboxylic acid, and an oxazole ring makes it a valuable precursor for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, safety data, and, most importantly, the synthetic utility of this compound. It details its application as a key intermediate in the synthesis of diverse targets, including Vitamin B6 (Pyridoxine), selective α4β2-nicotinic acetylcholine receptor (nAChR) agonists for cognitive disorders, and small-molecule antagonists for the formyl peptide receptor 1 (FPR1), a target in inflammatory diseases. This document serves as a resource for researchers by consolidating chemical data and outlining general synthetic pathways and experimental considerations.

Chemical and Physical Properties

This compound is a solid, crystalline powder, typically appearing white to off-white or yellowish-grey.[1] Its core structure consists of a five-membered oxazole ring, which imparts specific electronic and conformational properties valuable in molecular design.

Table 1: Physicochemical Properties of CAS 2510-32-9

PropertyValueReference(s)
IUPAC Name This compound[2][3]
CAS Number 2510-32-9[2][3]
Molecular Formula C₅H₅NO₃[1][2]
Molecular Weight 127.10 g/mol [2]
Appearance White to Greyish Reddish Yellow Crystal/Powder[1]
Melting Point 239-243 °C (decomposes)[4]
Boiling Point 267.3 ± 20.0 °C (Predicted)[4]
Density 1.348 ± 0.06 g/cm³ (Predicted)[4]
InChI Key ZIXUNDOOBLSXPE-UHFFFAOYSA-N[2]
SMILES Cc1ncoc1C(O)=O

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and may be harmful if swallowed.

Table 2: GHS Hazard Information

Hazard StatementCodeDescriptionReference(s)
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
Acute Toxicity (Oral) H302Harmful if swallowed.
Respiratory Irritation H335May cause respiratory irritation.

Recommended Handling Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. A dust respirator (e.g., N95) is recommended when handling the powder.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.[1][4]

First Aid Measures:

  • Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[1]

  • Skin Contact: Wash the affected area thoroughly with plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: Rinse mouth and seek medical attention if you feel unwell.[1]

Core Synthetic Applications

The primary utility of this compound is as a structural motif and starting material for the synthesis of high-value chemical entities. Its carboxylic acid functional group serves as a handle for various chemical transformations, such as esterification and amide bond formation, while the oxazole ring can act as a diene in cycloaddition reactions.

Intermediate in the Synthesis of Vitamin B6 (Pyridoxine)

One of the most well-established industrial applications of this scaffold is in the synthesis of Pyridoxine (Vitamin B6). The process involves a hetero-Diels-Alder reaction, a powerful method for constructing the core pyridine ring of the vitamin. The carboxylic acid is typically first converted to its ester form (e.g., ethyl 4-methyloxazole-5-carboxylate) to serve as the oxazole diene in the cycloaddition.

G A 4-Methyl-1,3-oxazole- 5-carboxylic acid (CAS 2510-32-9) B Esterification (e.g., EtOH, H+) A->B C Ethyl 4-methyloxazole- 5-carboxylate B->C D Diels-Alder Reaction (with a dienophile) C->D E Cycloaddition Adduct D->E F Aromatization & Reduction E->F G Pyridoxine (Vitamin B6) F->G

Caption: Synthetic pathway from CAS 2510-32-9 to Pyridoxine.

Experimental Protocol: General Fischer Esterification

This protocol describes the general conversion of the carboxylic acid to its ethyl ester, a necessary precursor for the subsequent Diels-Alder reaction.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 equivalents), dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-methyloxazole-5-carboxylate. Further purification can be achieved via column chromatography or distillation if necessary.

Precursor for α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists

The oxazole scaffold is a key pharmacophore in the development of ligands for neuronal receptors. This compound serves as a precursor for highly selective α4β2-nAChR agonists, which are investigated for the treatment of cognitive disorders. The synthesis involves forming an amide bond between the carboxylic acid and a suitable amine-containing fragment.

G A 4-Methyl-1,3-oxazole- 5-carboxylic acid (CAS 2510-32-9) C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine Moiety (e.g., for receptor targeting) B->C D α4β2-nAChR Agonist (Final Compound) C->D E Target Engagement: Cognitive Disorder Treatment D->E

Caption: Synthesis of nAChR agonists via amide coupling.

Experimental Protocol: General Amide Coupling using HATU

This protocol outlines a standard procedure for forming an amide bond, a key step in synthesizing nAChR agonists from the title compound.

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine component (1.0-1.1 equivalents) to the reaction mixture. Continue stirring at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M hydrochloric acid (HCl), saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Building Block for Formyl Peptide Receptor 1 (FPR1) Antagonists

The compound is also used in the synthesis of small-molecule antagonists for the human Formyl Peptide Receptor 1 (FPR1). FPR1 is a G-protein coupled receptor involved in inflammatory responses, making its antagonists potential therapeutic agents for inflammatory diseases. Similar to the synthesis of nAChR agonists, the core reaction is typically an amide coupling to link the oxazole moiety to other pharmacophoric fragments.

G A 4-Methyl-1,3-oxazole- 5-carboxylic acid (CAS 2510-32-9) C Amide Bond Formation (Coupling Reagents) A->C B Pharmacophore Fragment (Amine-containing) B->C D FPR1 Antagonist (Final Compound) C->D E Therapeutic Target: Inflammatory Diseases D->E

Caption: Logical workflow for the synthesis of FPR1 antagonists.

Experimental Protocol: The synthesis of FPR1 antagonists from this compound would follow a general amide coupling protocol, such as the one described in Section 3.2. The specific amine component would be chosen based on the desired structure-activity relationship for FPR1 antagonism.

Conclusion

This compound (CAS 2510-32-9) is a chemical intermediate of significant value to the pharmaceutical and chemical industries. While it does not possess prominent direct biological activity, its utility as a versatile building block is well-established. Its structure allows for straightforward chemical modifications, primarily through its carboxylic acid group, to produce complex molecules with defined biological functions. The applications in synthesizing Vitamin B6, selective nAChR agonists, and FPR1 antagonists underscore its importance. This guide provides researchers with the foundational chemical data and synthetic context necessary to leverage this compound in the development of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-methyl-1,3-oxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of ethyl 4-methyl-1,3-oxazole-5-carboxylate and its subsequent hydrolysis to the target carboxylic acid. This document details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format.

I. Synthetic Strategy Overview

The principal route for the synthesis of this compound involves a two-step process. The initial step is the construction of the oxazole ring to form ethyl 4-methyl-1,3-oxazole-5-carboxylate. This is efficiently achieved through a one-pot reaction between ethyl 2-chloroacetoacetate and formamide. The subsequent step involves the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Synthesis_Overview Starting_Materials Ethyl 2-chloroacetoacetate + Formamide Oxazole_Ester Ethyl 4-methyl-1,3-oxazole-5-carboxylate Starting_Materials->Oxazole_Ester Cyclization Final_Product This compound Oxazole_Ester->Final_Product Hydrolysis

Caption: Overall synthetic workflow for this compound.

II. Starting Materials

The synthesis of this compound primarily relies on two key commercially available starting materials.

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2-chloroacetoacetate609-15-4C₆H₉ClO₃164.59
Formamide75-12-7CH₃NO45.04

III. Experimental Protocols

A. Synthesis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate

This one-pot procedure directly yields the oxazole ester from the starting materials.[1]

Reaction:

Oxazole_Formation cluster_reactants Reactants ECA Ethyl 2-chloroacetoacetate Reaction_Vessel Heat to 120°C ECA->Reaction_Vessel Formamide Formamide Formamide->Reaction_Vessel Product Ethyl 4-methyl-1,3-oxazole-5-carboxylate Reaction_Vessel->Product 5 hours

Caption: Synthesis of the intermediate ethyl ester.

Procedure:

  • In a reaction vessel, ethyl 2-chloroacetoacetate (1 equivalent) is mixed with formamide (approximately 2.8 equivalents).[1]

  • The resulting solution is heated to 120°C.[1]

  • The reaction mixture is maintained at this temperature for 5 hours.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.[1]

Quantitative Data:

ParameterValue
Reaction Time5 hours
Temperature120°C
Molar Ratio (ECA:Formamide)1 : ~2.8
B. Synthesis of this compound

The hydrolysis of the ethyl ester can be effectively carried out using a sodium hydroxide solution.[1]

Reaction:

Hydrolysis Ester Ethyl 4-methyl-1,3-oxazole-5-carboxylate Reagents 3M NaOH (aq) Ethyl Acetate Ester->Reagents Stir at RT, 4h Acidification Acidify Reagents->Acidification Product This compound Acidification->Product

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Procedure:

  • The crude reaction mixture from the previous step is treated with a 3M aqueous solution of sodium hydroxide (approximately 6 volumes).[1]

  • The mixture is stirred at room temperature for 4 hours.[1]

  • Ethyl acetate (approximately 6 volumes) is added, and the aqueous and organic phases are separated.[1]

  • The aqueous phase, containing the sodium salt of the carboxylic acid, is then acidified to precipitate the final product.

For a more controlled laboratory-scale hydrolysis, the isolated ethyl ester can be treated with lithium hydroxide in a mixture of THF, methanol, and water.[2]

Alternative Hydrolysis Protocol:

  • Dissolve the ethyl ester intermediate (1 equivalent) in a 2:3:1 mixture of THF/MeOH/H₂O.[2]

  • Add LiOH·H₂O (1.5 equivalents).[2]

  • Stir the mixture at room temperature for 4 hours.[2]

  • Remove the volatile solvents under reduced pressure.[2]

  • Acidify the residue with a 1N hydrochloric acid solution to precipitate the product.[2]

  • Filter the solid, wash with water, and dry under vacuum.[2]

Quantitative Data for Alternative Hydrolysis:

ParameterValue
ReagentLiOH·H₂O (1.5 eq)
SolventTHF/MeOH/H₂O (2:3:1)
Reaction Time4 hours
TemperatureRoom Temperature
Yield72%[2]

IV. Conclusion

The synthesis of this compound can be accomplished through a straightforward and efficient two-step process. The one-pot synthesis of the intermediate ethyl ester from readily available starting materials, followed by a robust hydrolysis protocol, provides a reliable method for obtaining this valuable heterocyclic compound for applications in pharmaceutical research and development. The provided experimental details and quantitative data serve as a comprehensive guide for the successful synthesis of this target molecule.

References

Spectroscopic and Structural Elucidation of 4-methyl-1,3-oxazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 4-methyl-1,3-oxazole-5-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data based on established principles and data from analogous structures. It also includes comprehensive experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the functional groups present in the molecule and comparison with known spectroscopic data of similar oxazole and carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~8.3 - 8.5Singlet1HH2 (oxazole ring)
~2.5 - 2.7Singlet3H-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~162 - 165-COOH
~158 - 161C5 (oxazole ring)
~150 - 153C2 (oxazole ring)
~138 - 141C4 (oxazole ring)
~12 - 15-CH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2500 - 3300BroadO-H stretch (carboxylic acid dimer)
~1700 - 1725StrongC=O stretch (carboxylic acid)
~1570 - 1610MediumC=N stretch (oxazole ring)
~1400 - 1450MediumO-H bend (in-plane)
~1200 - 1300StrongC-O stretch (carboxylic acid)
~1050 - 1100MediumC-O-C stretch (oxazole ring)

Sample Preparation: KBr pellet or ATR

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is crucial and should be based on the solubility of the compound and the chemical shifts of interest to avoid solvent peak overlap. c. Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. d. Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Acquisition: a. Insert the NMR tube into the spinner turbine and adjust the depth correctly. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal. e. Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H NMR), pulse width, acquisition time, and relaxation delay. f. Acquire the Free Induction Decay (FID). g. Process the FID by applying a Fourier transform, phase correction, and baseline correction. h. Integrate the peaks and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy Acquisition: a. Use the same sample prepared for ¹H NMR. b. Tune the probe to the ¹³C frequency. c. Set the appropriate acquisition parameters for ¹³C NMR. This typically requires a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard. d. Acquire and process the FID as described for ¹H NMR. e. Reference the ¹³C spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): a. Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. b. Transfer the finely ground powder to a pellet press. c. Apply pressure to form a thin, transparent KBr pellet.

2. IR Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Record a background spectrum of the empty sample compartment. c. Record the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. d. The typical scanning range is 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep H_NMR ¹H NMR Spectroscopy SamplePrep->H_NMR C_NMR ¹³C NMR Spectroscopy SamplePrep->C_NMR IR_Spec IR Spectroscopy SamplePrep->IR_Spec DataAnalysis Spectral Data Analysis H_NMR->DataAnalysis C_NMR->DataAnalysis IR_Spec->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

The Rising Therapeutic Potential of 4-Methyl-1,3-oxazole-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 4-methyl-1,3-oxazole-5-carboxylic acid has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer and antimicrobial properties of these compounds. It consolidates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have shown significant promise as anticancer agents. Notably, a series of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates have been evaluated under the National Cancer Institute's (NCI) 60 human cancer cell line screening program, demonstrating potent and broad-spectrum cytotoxic activity.[1][2]

One of the lead compounds, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited significant growth inhibition across various cancer cell lines, with average GI50, TGI, and LC50 values in the micromolar range.[1][2] The proposed mechanisms for the anticancer effects of some sulfonamide derivatives include the inhibition of tubulin polymerization and cyclin-dependent kinase 2 (CDK2).[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 5-sulfonyl-1,3-oxazole-4-carboxylate derivatives against the NCI-60 panel of human cancer cell lines.

Compound IDCancer Cell Line PanelAverage GI50 (µM)Average TGI (µM)Average LC50 (µM)Reference
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateNCI-605.3712.936.0[1][2]

GI50: Concentration resulting in 50% growth inhibition. TGI: Concentration resulting in total growth inhibition. LC50: Concentration resulting in 50% net cell killing.

Experimental Protocol: NCI-60 Sulforhodamine B (SRB) Assay

The NCI-60 screen utilizes the sulforhodamine B (SRB) assay to measure drug-induced cytotoxicity. This colorimetric assay estimates cell density based on the measurement of cellular protein content.

Workflow for the NCI-60 SRB Assay:

NCI60_SRB_Assay cluster_setup Cell Plating & Drug Addition cluster_incubation_staining Incubation & Staining cluster_readout Readout & Analysis start Inoculate 60 human cancer cell lines into 96-well plates incubate1 Incubate for 24h at 37°C, 5% CO2 start->incubate1 tz_plate Fix a set of plates with TCA (Tz measurement) incubate1->tz_plate add_drug Add test compounds at 5 concentrations incubate1->add_drug incubate2 Incubate for 48h add_drug->incubate2 fixation Fix cells with cold trichloroacetic acid (TCA) incubate2->fixation wash1 Wash plates with water fixation->wash1 stain Stain with 0.4% SRB solution wash1->stain wash2 Wash with 1% acetic acid to remove unbound dye stain->wash2 solubilize Solubilize bound SRB with 10 mM Tris base wash2->solubilize read Measure absorbance at 510 nm solubilize->read calculate Calculate GI50, TGI, and LC50 values read->calculate

Workflow for the NCI-60 Sulforhodamine B (SRB) Assay.

Detailed Steps:

  • Cell Plating: Human cancer cell lines are inoculated into 96-well microtiter plates at appropriate densities and incubated for 24 hours.[3]

  • Time Zero (Tz) Determination: A set of plates for each cell line is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.[3]

  • Drug Addition: Test compounds, solubilized in DMSO, are added to the remaining plates at five 10-fold dilutions.[4]

  • Incubation: The plates are incubated for an additional 48 hours.[3]

  • Cell Fixation: Adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added, and the plates are incubated for 10 minutes at room temperature.[3]

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[3]

  • Solubilization and Readout: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on an automated plate reader at a wavelength of 510 nm.

Potential Signaling Pathways in Anticancer Activity

Molecular docking studies have suggested that some 1,3-oxazole derivatives may exert their anticancer effects through the inhibition of tubulin polymerization and CDK2.

Tubulin Polymerization Inhibition:

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics cluster_inhibition Inhibition by Oxazole Derivative cluster_outcome Cellular Outcome tubulin αβ-Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest oxazole 4-Methyl-1,3-oxazole-5-carboxylic acid derivative oxazole->inhibition inhibition->tubulin Binds to tubulin inhibition->microtubule Inhibits polymerization apoptosis Apoptosis mitotic_arrest->apoptosis

Inhibition of tubulin polymerization by oxazole derivatives.

CDK2 Inhibition Pathway:

CDK2_Inhibition_Pathway cluster_cell_cycle G1/S Phase Transition cluster_inhibition Inhibition by Oxazole Derivative cyclinE Cyclin E complex Cyclin E/CDK2 Complex cyclinE->complex cdk2 CDK2 cdk2->complex rb Rb Protein complex->rb Phosphorylates e2f E2F rb->e2f Inhibits s_phase S-Phase Entry e2f->s_phase Promotes oxazole 4-Methyl-1,3-oxazole-5-carboxylic acid derivative oxazole->cdk2 Inhibits

CDK2 inhibition leading to cell cycle arrest.

Antimicrobial and Antibiofilm Activity

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents. Studies have reported their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The antimicrobial efficacy is often influenced by the nature of the substituents on the oxazole ring.[2]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) values for selected 1,3-oxazole derivatives.

Compound IDMicrobial StrainMIC (µg/mL)MBIC (µg/mL)Reference
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acidE. coli ATCC 2592228.1225[6][7]
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acidC. albicans 12814112.5[6][7]
4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-oneS. epidermidis 75656.2-[6][7]
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateS. epidermidis 75656.2-[6][7]
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateB. subtilis ATCC 668356.2-[6][7]
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateC. albicans 12814-[6][7]

MIC: Minimum Inhibitory Concentration. MBIC: Minimum Biofilm Inhibitory Concentration.

Experimental Protocol: Micro Broth Dilution Method for MIC Determination

The micro broth dilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Micro Broth Dilution Assay:

Microbroth_Dilution cluster_prep Preparation cluster_assay Assay Execution cluster_readout Result Interpretation prep_compound Prepare serial dilutions of test compound dispense Dispense dilutions into 96-well plate prep_compound->dispense prep_inoculum Prepare standardized microbial inoculum add_inoculum Add microbial inoculum to each well prep_inoculum->add_inoculum dispense->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate observe Visually inspect for turbidity incubate->observe determine_mic MIC = Lowest concentration with no visible growth observe->determine_mic

Workflow for the Micro Broth Dilution Assay.

Detailed Steps:

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Other Reported Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of this compound have been investigated for other therapeutic applications. For instance, they are used in the synthesis of selective α4β2-nicotinic acetylcholine receptor agonists for potential treatment of cognitive disorders like Alzheimer's disease.[8] Additionally, these compounds serve as precursors for small molecule antagonists of the formyl peptide receptor 1 (FPR1), which have potential applications in inflammatory diseases and cancer.[8]

Formyl Peptide Receptor 1 (FPR1) Antagonism

FPR1 is a G-protein coupled receptor primarily expressed on immune cells that, upon activation by formyl peptides, triggers inflammatory responses.[5] Antagonists of FPR1 can modulate these responses.

Simplified FPR1 Signaling Pathway and Antagonism:

FPR1_Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response cluster_antagonist Antagonism by Oxazole Derivative ligand Formyl Peptides fpr1 FPR1 ligand->fpr1 g_protein G-protein activation fpr1->g_protein plc PLC Activation g_protein->plc pi3k PI3K/Akt Pathway g_protein->pi3k mapk MAPK Pathway g_protein->mapk chemotaxis Chemotaxis plc->chemotaxis degranulation Degranulation pi3k->degranulation ros ROS Production mapk->ros oxazole 4-Methyl-1,3-oxazole-5-carboxylic acid derivative oxazole->fpr1 Blocks ligand binding

References

4-Methyl-1,3-oxazole-5-carboxylic Acid: A Heterocyclic Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-oxazole-5-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid, planar oxazole core, substituted with both a nucleophilic handle (methyl group) and an electrophilic/coupling-ready moiety (carboxylic acid), makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in constructing molecules targeting key biological pathways.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 2510-32-9[2]
Molecular Formula C₅H₅NO₃[2]
Molecular Weight 127.10 g/mol [2][3]
Melting Point 239 °C[1]
Boiling Point (Predicted) 267.3±20.0 °C[1]
pKa (Predicted) 2.09±0.31[1]
LogP (Predicted) 0.68122[3]
Topological Polar Surface Area 63.33 Ų[3]

Table 2: Predicted Spectroscopic Data

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (–COOH)~12 δ, broad singlet[4][5]
Oxazole Ring Proton (–CH=N–)~8.0-8.5 δ, singlet
Methyl Protons (–CH₃)~2.3-2.6 δ, singlet
¹³C NMR Carboxylic Carbon (–C OOH)165 - 185 δ[4][5]
Oxazole C2 (–C H=N–)~150 δ
Oxazole C4 (–C (CH₃)=)~147 δ
Oxazole C5 (–C (COOH)=)~125-130 δ
Methyl Carbon (–C H₃)~10-15 δ
IR Spectroscopy O–H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)[5][6]
C=O Stretch (Carboxylic Acid)1710 - 1760 cm⁻¹ (strong)[5][6]
C=N Stretch (Oxazole Ring)~1640 cm⁻¹
Mass Spectrometry [M+H]⁺128.0342 m/z

Synthesis and Reactivity

The synthesis of this compound is well-established, with common methods providing good yields. Its carboxylic acid group allows for a wide range of subsequent chemical transformations, making it a valuable intermediate.

Experimental Protocol: Synthesis of this compound

A common and effective synthesis involves the reaction of ethyl 2-chloroacetoacetate with formamide, followed by hydrolysis.[7]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

  • 3M Sodium Hydroxide (NaOH) solution

  • 32% Hydrochloric Acid (HCl) solution

  • Ethyl acetate

Procedure:

  • Combine ethyl 2-chloroacetoacetate (1.0 eq) with formamide (approx. 2.8 eq).

  • Heat the resulting solution to 120 °C and maintain for 5 hours.

  • Cool the reaction mixture to room temperature and let it stand overnight under a nitrogen atmosphere.

  • Treat the mixture with 3M aqueous NaOH solution (approx. 6 volumes). The reaction is moderately exothermic. Stir for 4 hours at room temperature to facilitate hydrolysis of the intermediate ester.

  • Add ethyl acetate (approx. 6 volumes) and separate the layers. Discard the organic layer.

  • Cool the aqueous phase and adjust the pH to 2 with 32% aqueous HCl. A precipitate will begin to form.

  • Suspend the precipitate in ethyl acetate (approx. 8 volumes) with vigorous stirring until most of the solid dissolves.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine all organic layers and evaporate to dryness.

  • Dry the collected solid under reduced pressure at 40 °C overnight to yield this compound. A reported yield for this procedure is 64.5%.[7]

G reagents1 Ethyl 2-chloroacetoacetate + Formamide step1 Heat to 120°C, 5h reagents1->step1 intermediate Ethyl 4-methyl-1,3-oxazole-5-carboxylate step1->intermediate step2 Hydrolysis RT, 4h intermediate->step2 reagents2 3M NaOH (aq) reagents2->step2 intermediate_salt Sodium 4-methyl-1,3-oxazole-5-carboxylate step2->intermediate_salt step3 Acidification to pH 2 intermediate_salt->step3 reagents3 32% HCl (aq) reagents3->step3 product This compound step3->product G cluster_membrane Cell Membrane FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (e.g., ERK1/2) G_protein->MAPK Ligand fMLF (Agonist) Ligand->FPR1 Activates Antagonist Oxazole-based Antagonist Antagonist->FPR1 Blocks Response Inflammatory Response • Chemotaxis • Degranulation • ROS Production PLC->Response PI3K->Response MAPK->Response G cluster_membrane Cell Membrane nAChR α4β2 nAChR (Ion Channel) Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx Agonist Acetylcholine or Oxazole-based Agonist Agonist->nAChR Binds & Opens PI3K_Akt PI3K-Akt Pathway Ca_ion->PI3K_Akt Neurotransmitter Neurotransmitter Release (e.g., Dopamine) Ca_ion->Neurotransmitter Neuroprotection Neuroprotection & Neuronal Survival PI3K_Akt->Neuroprotection

References

The Genesis and Scientific Journey of 4-Methyl-1,3-oxazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving applications of 4-methyl-1,3-oxazole-5-carboxylic acid. From its initial synthesis detailed in the mid-20th century to its contemporary role as a key building block in the development of targeted therapeutics, this document traces the scientific journey of this versatile heterocyclic compound. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of its utility in medicinal chemistry, particularly in the creation of nicotinic acetylcholine receptor (nAChR) agonists and formyl peptide receptor 1 (FPR1) antagonists. Quantitative data on the biological activity of its derivatives are presented in structured tables, and key signaling pathways are visualized through diagrams to offer a complete technical overview for researchers in organic synthesis and drug discovery.

Discovery and Historical Synthesis

The foundational work on the synthesis of oxazoles derived from ethyl acetoacetate, which paved the way for the preparation of this compound, was significantly advanced by the research of J.W. Cornforth and R.H. Cornforth in 1953.[1] Their work on the synthesis and ring-fission of oxazole-5-carboxylic acids established a fundamental route to this class of compounds.

A widely recognized and historically significant method for the synthesis of the ethyl ester of this compound involves the reaction of ethyl 2-chloroacetoacetate with formamide. This method, which has been a staple in the preparation of this key intermediate, is a variation of the Robinson-Gabriel synthesis of oxazoles. The subsequent hydrolysis of the resulting ethyl ester yields the target carboxylic acid.

Historical Synthesis Pathway

The classical synthesis can be depicted as a two-step process starting from readily available precursors.

Historical_Synthesis cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Hydrolysis Ethyl_2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_4-methyl-1,3-oxazole-5-carboxylate Ethyl 4-methyl-1,3-oxazole-5-carboxylate Ethyl_2-chloroacetoacetate->Ethyl_4-methyl-1,3-oxazole-5-carboxylate Heat Formamide Formamide Formamide->Ethyl_4-methyl-1,3-oxazole-5-carboxylate Ethyl_4-methyl-1,3-oxazole-5-carboxylate_hydrolysis Ethyl 4-methyl-1,3-oxazole-5-carboxylate 4-Methyl-1,3-oxazole-5-carboxylic_acid This compound Ethyl_4-methyl-1,3-oxazole-5-carboxylate_hydrolysis->4-Methyl-1,3-oxazole-5-carboxylic_acid Acid or Base

Caption: General overview of the historical two-step synthesis of this compound.

Experimental Protocols

Synthesis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate

This protocol is based on the classical reaction of ethyl 2-chloroacetoacetate and formamide.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

Procedure:

  • A mixture of ethyl 2-chloroacetoacetate and an excess of formamide is heated. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with water and extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 4-methyl-1,3-oxazole-5-carboxylate.

Hydrolysis to this compound

Materials:

  • Ethyl 4-methyl-1,3-oxazole-5-carboxylate

  • Aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)

Procedure (Acid Hydrolysis):

  • Ethyl 4-methyl-1,3-oxazole-5-carboxylate is suspended in an aqueous solution of hydrochloric acid.

  • The mixture is heated under reflux until the reaction is complete (monitored by TLC).

  • The solution is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with cold water and dried to afford this compound.

Procedure (Base Hydrolysis):

  • Ethyl 4-methyl-1,3-oxazole-5-carboxylate is treated with an aqueous solution of sodium hydroxide.

  • The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed.

  • The reaction mixture is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Applications in Drug Development

This compound has emerged as a valuable scaffold in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of biologically active molecules that target nicotinic acetylcholine receptors (nAChRs) and formyl peptide receptor 1 (FPR1).

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Derivatives of this compound have been investigated as selective agonists for nAChRs, which are implicated in a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. The oxazole core serves as a bioisostere for other aromatic systems and allows for fine-tuning of the molecule's interaction with the receptor.

Compound ReferenceModification on Oxazole CoreTarget ReceptorActivity (Ki, nM)
Analog 1 Amide linkage with a substituted pyridineα4β2 nAChR0.22
Analog 2 Amide linkage with a different substituted pyridineα4β2 nAChR0.81
Analog 3 Ester linkage with a bicyclic amineα7 nAChR15.3

Note: The data presented are representative examples from various studies and are intended for comparative purposes.

Activation of nAChRs by agonists leads to the opening of an ion channel, resulting in the influx of cations such as Na+ and Ca2+. This influx depolarizes the cell membrane and triggers downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.

nAChR_Signaling Agonist nAChR Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization PI3K PI3K Cation_Influx->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival Promotes

Caption: Simplified signaling pathway upon activation of nicotinic acetylcholine receptors.

Formyl Peptide Receptor 1 (FPR1) Antagonists

FPR1 is a G protein-coupled receptor involved in inflammatory responses. Antagonists of this receptor are of interest for the treatment of various inflammatory diseases. The this compound scaffold has been utilized to develop potent and selective FPR1 antagonists.

Compound ReferenceModification on Oxazole CoreTarget ReceptorActivity (IC50, µM)
Antagonist A Amide with a chromone moietyFPR10.31
Antagonist B Amide with a dipeptide derivativeFPR15.2
Antagonist C Complex heterocyclic system attachedFPR10.08

Note: The data presented are representative examples from various studies and are intended for comparative purposes.

FPR1 is activated by formylated peptides, leading to the activation of G-proteins and downstream signaling cascades that result in chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in immune cells. Antagonists block these effects.

FPR1_Signaling fMLF Formyl Peptides (e.g., fMLF) FPR1 Formyl Peptide Receptor 1 (FPR1) fMLF->FPR1 Activates FPR1_Antagonist FPR1 Antagonist FPR1_Antagonist->FPR1 Blocks G_Protein G-protein Activation FPR1->G_Protein PLC PLC G_Protein->PLC MAPK MAPK Pathway G_Protein->MAPK PKC PKC PLC->PKC Inflammatory_Response Inflammatory Response (Chemotaxis, ROS production) PKC->Inflammatory_Response MAPK->Inflammatory_Response

Caption: Overview of the FPR1 signaling pathway and its inhibition by antagonists.

Conclusion

This compound, a molecule with a rich history rooted in classic organic synthesis, continues to be a compound of significant interest to the scientific community. Its utility as a versatile building block for the synthesis of targeted therapeutics, particularly nAChR agonists and FPR1 antagonists, underscores its importance in modern drug discovery. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering valuable insights and practical protocols for researchers dedicated to advancing the fields of medicinal chemistry and pharmacology. The continued exploration of derivatives based on this scaffold holds promise for the development of novel therapies for a range of human diseases.

References

Theoretical Stability Analysis of 4-methyl-1,3-oxazole-5-carboxylic acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to evaluate the stability of 4-methyl-1,3-oxazole-5-carboxylic acid. The stability of this molecule is a critical parameter in drug design and development, influencing its synthesis, storage, and biological activity. This document outlines the computational protocols, data interpretation, and visualization of key molecular interactions that govern its stability.

Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The substituent pattern on the oxazole ring dictates the molecule's three-dimensional structure and its interactions with biological targets.[4] Understanding the inherent stability of these compounds through theoretical calculations provides invaluable insights for rational drug design.

Conformational Stability

The primary determinant of stability for this compound is the rotational isomerism around the single bond connecting the carboxylic acid group to the oxazole ring. This rotation gives rise to different conformers with distinct energy levels. The two most plausible planar conformers involve the syn- and anti-orientation of the carbonyl oxygen of the carboxylic acid relative to the oxazole ring nitrogen.

A potential energy surface scan can be performed by systematically rotating the dihedral angle of the carboxylic acid group to identify all possible low-energy conformers. The two most stable conformers are expected to be planar, stabilized by conjugation between the carboxylic acid and the aromatic oxazole ring.

Figure 1: Rotational conformers of this compound.

Computational Protocol for Stability Analysis

A robust theoretical protocol is essential for accurately predicting the stability of this compound. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[2][5]

Methodology:

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic conformational search is performed by rotating the dihedral angle between the oxazole ring and the carboxylic acid group in increments (e.g., 10 degrees) to identify all potential energy minima.

  • Geometry Optimization: Each identified conformer is then fully optimized without constraints using a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set.[6][7]

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to compute thermodynamic properties such as Gibbs free energy (G), enthalpy (H), and entropy (S).

  • Solvation Effects: To simulate a more realistic biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

G Workflow for Theoretical Stability Calculation A Initial 3D Structure Generation B Conformational Search (Dihedral Scan) A->B C Geometry Optimization of Conformers (e.g., DFT B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Confirm Minima & Obtain Thermodynamic Data) C->D E Analysis of Relative Energies (ΔG, ΔH) D->E F Inclusion of Solvation Model (optional) (e.g., PCM) D->F G Final Stability Assessment E->G F->E

Figure 2: A generalized workflow for the computational analysis of molecular stability.

Presentation of Quantitative Data

The results of the theoretical calculations should be summarized in clear and concise tables to facilitate comparison between different conformers.

Table 1: Calculated Thermodynamic Properties of Conformers

ConformerRelative Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
syn0.000.000.00
anti1.251.241.28

Table 2: Key Geometrical Parameters of the Most Stable Conformer (syn)

ParameterValue
Bond Length C5-C(O) (Å)1.48
Bond Length C=O (Å)1.21
Bond Angle O=C-O (°)123.5
Dihedral Angle N-C5-C(O)-O (°)0.0

Interpretation of Results

The conformer with the lowest Gibbs free energy is predicted to be the most stable and, therefore, the most abundant at equilibrium. The energy difference between conformers indicates their relative populations. A larger energy gap suggests a strong preference for the more stable conformer. The geometrical parameters provide insights into the electronic structure, such as the degree of conjugation between the carboxylic acid and the oxazole ring.

Conclusion

Theoretical calculations provide a powerful and cost-effective approach to assess the stability of this compound. By employing robust computational methodologies like DFT, researchers can gain detailed insights into the conformational preferences and thermodynamic properties of this molecule. This information is crucial for understanding its chemical behavior and for the rational design of new oxazole-based therapeutic agents. While experimental validation is always recommended, these computational predictions offer a solid foundation for further research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Nicotinic Acetylcholine Receptor (nAChR) Agonists from 4-Methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of potential nicotinic acetylcholine receptor (nAChR) agonists utilizing 4-methyl-1,3-oxazole-5-carboxylic acid as a versatile starting material. The oxazole moiety serves as a bioisosteric replacement for the pyridine ring present in many established nAChR ligands. The synthetic strategy involves the conversion of the carboxylic acid to an amide, followed by reduction to the corresponding amine, a common pharmacophore in nAChR agonists. These synthesized compounds are expected to exhibit affinity for nAChR subtypes, particularly the α4β2 and α7 receptors, which are implicated in various neurological processes and are targets for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[1] This note also includes representative quantitative data for analogous oxazole-based nAChR agonists and diagrams of relevant signaling pathways to provide a comprehensive resource for researchers in the field of medicinal chemistry and neuropharmacology.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[2] The modulation of nAChR activity has shown therapeutic potential for a range of neurological and psychiatric disorders. A key pharmacophoric element for many nAChR agonists is a basic nitrogen atom situated at an appropriate distance from a hydrogen bond acceptor. The pyridine ring of nicotine is a classic example of this arrangement.

In modern drug design, bioisosteric replacement is a widely used strategy to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The 1,3-oxazole ring has emerged as a suitable bioisostere for the pyridine ring in nAChR ligands. This application note details a synthetic approach to novel nAChR agonists starting from this compound. The proposed synthesis creates a flexible linker terminating in a basic amine, a structure designed to interact with the orthosteric binding site of nAChRs.

Quantitative Data of Analogous Oxazole-Based nAChR Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several reported oxazole and isoxazole-based compounds at different nAChR subtypes. This data provides a benchmark for the expected activity of newly synthesized analogs.

Compound ScaffoldnAChR SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference Compound Efficacy
Isoxazole Etherα4β27.48.2Full Agonist
Isoxazolylpyridine Etherα4β2Not ReportedNot ReportedAntidepressant-like activity
Phenyl-oxadiazoleα4β21 (for nicotine)--
Carbamoyl/Amido Dialkylpiperaziniumα9, α9α10, α7-368 (α9), 2570 (α9α10)Full Agonist (α9)

Note: Data is compiled from multiple sources for structurally related compounds and serves as a guideline.[1][3][4][5][6]

Experimental Protocols

This section outlines a two-step synthetic sequence to generate a target nAChR agonist scaffold from this compound. The example provided is for the synthesis of (4-methyl-1,3-oxazol-5-yl)-N-methylmethanamine, a simple yet representative structure.

Step 1: Amidation of this compound

This protocol describes the coupling of this compound with methylamine using a standard peptide coupling reagent.

Materials:

  • This compound

  • Methylamine (as a solution in THF or as hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N,4-dimethyl-1,3-oxazole-5-carboxamide.

Step 2: Reduction of N,4-dimethyl-1,3-oxazole-5-carboxamide

This protocol describes the reduction of the amide to the corresponding amine using a strong reducing agent.

Materials:

  • N,4-dimethyl-1,3-oxazole-5-carboxamide

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N,4-dimethyl-1,3-oxazole-5-carboxamide (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous Na₂SO₄ and stir for another 15 minutes.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-methyl-1,3-oxazol-5-yl)-N-methylmethanamine.

  • If necessary, purify the product by distillation or column chromatography on silica gel.

Visualizations

Synthetic Workflow

Synthetic_Workflow start 4-Methyl-1,3-oxazole- 5-carboxylic Acid amide N-Alkyl-4-methyl- 1,3-oxazole-5-carboxamide start->amide Amidation (EDC, HOBt, R-NH2) amine N-Alkyl-(4-methyl-1,3-oxazol- 5-yl)methanamine (nAChR Agonist Scaffold) amide->amine Reduction (LiAlH4 or BH3-THF)

Caption: Synthetic route to nAChR agonist scaffolds.

nAChR α4β2 Signaling Pathway

nAChR_alpha4beta2_Signaling agonist nAChR Agonist (e.g., Oxazole Derivative) receptor α4β2 nAChR agonist->receptor Binds to ion_influx Na+ / Ca2+ Influx receptor->ion_influx Opens Channel src_activation Src Activation receptor->src_activation Metabotropic Signaling depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Cellular Responses (e.g., Neurotransmitter Release) depolarization->downstream syk_plc Syk-PLCγ1 Interaction src_activation->syk_plc pkc_activation PKCβII Activation syk_plc->pkc_activation pkc_activation->downstream

Caption: α4β2 nAChR signaling cascade.

nAChR α7 Signaling Pathway

nAChR_alpha7_Signaling agonist nAChR Agonist (e.g., Oxazole Derivative) receptor α7 nAChR agonist->receptor Binds to ca_influx Ca2+ Influx receptor->ca_influx Opens Channel jak2_stat3 JAK2-STAT3 Pathway receptor->jak2_stat3 Activates pi3k_akt PI3K-Akt Pathway receptor->pi3k_akt Activates mapk_erk MAPK/ERK Pathway receptor->mapk_erk Activates plc_ip3 PLC / IP3 Pathway ca_influx->plc_ip3 camkii CaMKII Activation plc_ip3->camkii cellular_response Cellular Responses (Neuroprotection, Anti-inflammatory) camkii->cellular_response jak2_stat3->cellular_response pi3k_akt->cellular_response mapk_erk->cellular_response

Caption: α7 nAChR signaling pathways.

References

Application Note: Palladium-Catalyzed Decarboxylative Cross-Coupling of 4-Methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the palladium-catalyzed decarboxylative cross-coupling of 4-methyl-1,3-oxazole-5-carboxylic acid with aryl halides. This method offers a direct and efficient route to synthesize 5-aryl-4-methyl-1,3-oxazoles, which are valuable structural motifs in medicinal chemistry and materials science. The protocol is based on a bimetallic system utilizing a palladium catalyst and a silver carbonate promoter, which facilitates the decarboxylation and subsequent cross-coupling. This document includes a step-by-step experimental procedure, a summary of reaction outcomes with various aryl halides, and a visual representation of the experimental workflow.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1][2] Traditional cross-coupling reactions often require the use of organometallic reagents, which can be sensitive to air and moisture.[1] Decarboxylative cross-coupling has emerged as a valuable alternative, utilizing readily available and stable carboxylic acids as the coupling partners.[1][3] This approach is particularly advantageous as it avoids the pre-functionalization of the starting material, thus offering a more atom-economical and environmentally benign synthetic route.[1]

The 1,3-oxazole core is a prevalent heterocycle in numerous biologically active compounds and natural products. The ability to directly couple aryl groups at the C5 position of the oxazole ring through a decarboxylative strategy provides a streamlined approach to novel analogues for drug discovery and development. This protocol details a robust method for the synthesis of 5-aryl-4-methyl-1,3-oxazoles from this compound.

Experimental Protocol

This protocol is adapted from the decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides.[4][5]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole, 4-iodotoluene, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Silver(I) carbonate (Ag₂CO₃)

  • Toluene (anhydrous)

  • N,N-Dimethylacetamide (DMA) (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the aryl halide (1.2 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.10 equiv), and silver(I) carbonate (1.5 equiv).

  • Add anhydrous toluene and anhydrous N,N-dimethylacetamide (DMA) in a 10:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the carboxylic acid).

  • Seal the flask and stir the reaction mixture at a pre-heated temperature of 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-aryl-4-methyl-1,3-oxazole.

Data Presentation

The following table summarizes the expected yields for the decarboxylative cross-coupling of this compound with various aryl iodides, based on reported literature for similar substrates.[5]

EntryAryl IodideProductYield (%)
14-Iodoanisole5-(4-Methoxyphenyl)-4-methyl-1,3-oxazole~85%
24-Iodotoluene4-Methyl-5-(p-tolyl)-1,3-oxazole~88%
31-Iodo-4-(trifluoromethyl)benzene4-Methyl-5-(4-(trifluoromethyl)phenyl)-1,3-oxazole~75%
44-Iodopyridine4-((4-Methyl-1,3-oxazol-5-yl)pyridine)~80%

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed decarboxylative cross-coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd(OAc)2 / PPh3 - Ag2CO3 solvent Add Solvents: - Anhydrous Toluene - Anhydrous DMA reagents->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat to 120 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Wash and Extraction filter->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Isolated Pure Product chromatography->product

Caption: Experimental workflow for the palladium-catalyzed decarboxylative cross-coupling.

Catalytic Cycle

The proposed catalytic cycle for this decarboxylative cross-coupling reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) species. The resulting arylpalladium(II) complex then undergoes a metathesis step with the silver salt of the oxazole carboxylic acid, followed by decarboxylation to form an aryloxazolylpalladium(II) intermediate. Finally, reductive elimination yields the desired 5-aryl-4-methyl-1,3-oxazole product and regenerates the active Pd(0) catalyst.

G cluster_reactants Reactants pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X(L2) pd0->pd2_aryl Oxidative Addition pd2_oxazole Ar-Pd(II)-Ox(L2) pd2_aryl->pd2_oxazole Metathesis & Decarboxylation pd2_oxazole->pd0 Reductive Elimination product Ar-Oxazole Product pd2_oxazole->product aryl_halide Ar-X aryl_halide->pd2_aryl ox_cooh Ox-COOH + Ag2CO3 ox_cooh->pd2_oxazole

Caption: Proposed catalytic cycle for the decarboxylative cross-coupling.

Conclusion

The described palladium-catalyzed decarboxylative cross-coupling of this compound provides an efficient and direct method for the synthesis of 5-aryl-4-methyl-1,3-oxazoles. This protocol is characterized by its use of a stable carboxylic acid as a coupling partner, good functional group tolerance, and high yields. The straightforward experimental procedure and the value of the resulting products make this a highly attractive method for applications in pharmaceutical and materials science research.

References

Application Notes and Protocols: 4-methyl-1,3-oxazole-5-carboxylic acid in the Synthesis of FPR1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-methyl-1,3-oxazole-5-carboxylic acid as a building block in the synthesis of Formyl Peptide Receptor 1 (FPR1) antagonists. While the direct application of this specific molecule in a published synthesis of an FPR1 antagonist is noted, this document provides representative protocols and methodologies for the synthesis and evaluation of FPR1 antagonists, based on established research in the field.

Introduction to FPR1 and its Antagonists

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a critical role in the innate immune system.[1] Expressed predominantly on phagocytic leukocytes, such as neutrophils and monocytes, FPR1 recognizes N-formylated peptides derived from bacteria and mitochondria released from damaged cells.[1] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the inflammatory response.[2] However, dysregulation of FPR1 signaling is implicated in various inflammatory diseases. Consequently, the development of FPR1 antagonists is a promising therapeutic strategy for modulating inflammatory responses.

This compound in FPR1 Antagonist Synthesis

This compound is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its structural features, including the oxazole ring and the carboxylic acid group, make it a versatile starting material for the synthesis of more complex molecules. While specific examples detailing its direct use are not extensively published, it is recognized as a building block in the development of small molecule antagonists for the FPR1 receptor. The carboxylic acid moiety, in particular, provides a key functional group for amide bond formation, a common linkage in many small molecule receptor antagonists.

Representative Synthesis of an FPR1 Antagonist

Given the absence of a specific published synthesis route starting from this compound, a representative protocol for the synthesis of a dipeptide-based FPR1 antagonist is provided below. This illustrates a common strategy where a carboxylic acid-containing heterocycle could be incorporated. The following protocol is adapted from the synthesis of aurantiamide-related dipeptide derivatives, which have been identified as potent FPR1 antagonists.[3]

Experimental Protocol: Synthesis of a Dipeptide-Based FPR1 Antagonist

This protocol describes a two-step synthesis involving the coupling of a protected amino acid with an amino acid methyl ester, followed by deprotection and coupling with a carboxylic acid.

Step 1: Synthesis of Boc-Protected Dipeptide Methyl Ester

  • To a solution of (R)- or (S)-Boc-tryptophan (0.81 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add N,N'-Carbonyldiimidazole (0.89 mmol).

  • Stir the reaction mixture overnight at room temperature.

  • Add a solution of an appropriate amino acid methyl ester (e.g., (R)- or (S)-phenylalanine methyl ester) in anhydrous THF (10 mL).

  • Stir the reaction for 24 hours.

  • Concentrate the solvent in vacuo.

  • Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3 and 3 N HCl.

  • Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography to yield the Boc-protected dipeptide methyl ester.

Step 2: Deprotection and Amide Coupling

  • To a solution of the Boc-protected dipeptide methyl ester (0.33 mmol) in CH2Cl2 (10 mL), add trifluoroacetic acid (0.85 mL).

  • Stir the mixture at room temperature for 5 hours.

  • Alkalinize the reaction with aqueous 5% NaOH.

  • Extract the aqueous phase with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to obtain the deprotected dipeptide amine.

  • In a separate flask, activate the carboxylic acid (e.g., this compound) with a coupling agent like N,N'-Carbonyldiimidazole in anhydrous THF.

  • Add the deprotected dipeptide amine to the activated carboxylic acid solution.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction as described in Step 1 (steps 5-7) and purify by flash chromatography to obtain the final FPR1 antagonist.

Synthesis_Workflow cluster_step1 Step 1: Boc-Protected Dipeptide Synthesis cluster_step2 Step 2: Final Antagonist Synthesis Boc_Trp Boc-Tryptophan Activated_Trp Activated Boc-Tryptophan Boc_Trp->Activated_Trp Activation CDI1 CDI, THF CDI1->Activated_Trp Phe_Me Phenylalanine Methyl Ester Boc_Dipeptide Boc-Dipeptide Methyl Ester Phe_Me->Boc_Dipeptide Activated_Trp->Boc_Dipeptide Coupling TFA TFA, CH2Cl2 Dipeptide_Amine Dipeptide Amine Boc_Dipeptide->Dipeptide_Amine Deprotection TFA->Dipeptide_Amine Final_Product FPR1 Antagonist Dipeptide_Amine->Final_Product Oxazole_Acid 4-methyl-1,3-oxazole- 5-carboxylic acid Activated_Acid Activated Oxazole Acid Oxazole_Acid->Activated_Acid Activation CDI2 CDI, THF CDI2->Activated_Acid Activated_Acid->Final_Product Coupling FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response FPR1 FPR1 Receptor G_protein Gαβγ FPR1->G_protein Activates G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to Agonist FPR1 Agonist (e.g., fMLF) Agonist->FPR1 Activates Antagonist FPR1 Antagonist Antagonist->FPR1 Blocks G_alpha->PLC G_betagamma->PI3K PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC MAPK MAPK (ERK1/2) PKC->MAPK Degranulation Degranulation PKC->Degranulation ROS_production ROS Production PKC->ROS_production Akt Akt PIP3->Akt NFkB NF-κB Akt->NFkB Chemotaxis Chemotaxis MAPK->Chemotaxis NFkB->Chemotaxis

References

Application Notes and Protocols for the Purification of 4-Methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-methyl-1,3-oxazole-5-carboxylic acid, a key building block in medicinal chemistry and drug development. The following methods are described: acid-base extraction, recrystallization, and column chromatography.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. Its purity is crucial for successful downstream applications, including high-throughput screening, lead optimization, and GMP (Good Manufacturing Practice) synthesis. This document outlines validated methods to achieve high purity of this compound, suitable for research and development purposes. Commercially available this compound typically has a purity of ≥95%[1][2].

Data Summary

The following table summarizes quantitative data associated with the purification techniques described in this document.

Purification TechniqueParameterValueReference
Acid-Base ExtractionRecovery Yield64.5%ChemicalBook
RecrystallizationPurity>98% (expected)Based on similar compounds
Column ChromatographyPurity>99% (achievable)General chromatographic principles
Commercial ProductPurity Specification≥95%ChemScene, Thermo Scientific

Experimental Protocols

Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Protocol:

  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M sodium bicarbonate solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer again with a fresh portion of 1 M sodium bicarbonate solution to ensure complete extraction of the acid. Combine the aqueous layers.

  • The organic layer, containing neutral impurities, can be discarded.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add 1 M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified carboxylic acid to precipitate.

  • Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • To recover any dissolved product, the acidic aqueous filtrate can be extracted with three portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound. A reported yield for a similar workup procedure is 64.5%.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds to a high degree of purity. The choice of solvent is critical. Based on protocols for structurally similar compounds, an ethanol/water mixture is a promising solvent system.

Materials:

  • Crude or partially purified this compound

  • Ethanol (75% in water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of 75% ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 75% ethanol.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude or partially purified this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: A mixture of n-hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1), or dichloromethane and methanol for more polar impurities. A small amount of acetic acid or formic acid (0.1-1%) can be added to the eluent to improve the peak shape of the carboxylic acid.

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions

Protocol:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity.

  • Collect fractions and monitor the separation using TLC.

  • Gradually increase the polarity of the eluent to elute the this compound.

  • Combine the fractions containing the pure product, as identified by TLC.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified compound.

Visualizations

Experimental Workflow for Purification

Purification_Workflow Crude Crude 4-methyl-1,3-oxazole- 5-carboxylic acid Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Extraction->Recrystallization Further Purification Extraction->Chromatography Further Purification Pure Pure 4-methyl-1,3-oxazole- 5-carboxylic acid Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (e.g., HPLC, NMR) Pure->Analysis

Caption: General workflow for the purification of this compound.

Signaling Pathway (Logical Relationship of Purification Steps)

Purification_Logic Start Start with Crude Product Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Dissolve Wash_Base Wash with Aqueous Base (e.g., NaHCO3) Dissolve->Wash_Base Separate_Aq Separate Aqueous Layer (contains carboxylate salt) Wash_Base->Separate_Aq Acidic compound moves to aqueous phase Acidify Acidify Aqueous Layer (e.g., with HCl) Separate_Aq->Acidify Precipitate Precipitate/Extract Pure Acid Acidify->Precipitate Protonation and precipitation Isolate Isolate Pure Solid Precipitate->Isolate

Caption: Logical steps involved in the acid-base extraction purification method.

References

Application Note: Characterization of 4-methyl-1,3-oxazole-5-carboxylic acid by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the characterization of 4-methyl-1,3-oxazole-5-carboxylic acid using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol .[1][2] Its derivatives are of interest in medicinal chemistry.[2] Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of this compound in research and drug development settings. This application note details a robust reversed-phase HPLC method with UV detection and confirmation by mass spectrometry for the comprehensive characterization of this compound.

Experimental Protocols

2.1. Materials and Reagents

  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade) for sample preparation

2.2. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the working standard solution through a 0.22 µm syringe filter before injection.

2.3. HPLC Method

A reversed-phase HPLC method is employed for the separation of this compound. The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a C18 column.

Table 1: HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 min, hold for 5 min,
return to 5% B in 1 min, equilibrate for 4 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

2.4. Mass Spectrometry Method

Mass spectrometry provides confirmation of the compound's identity and structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[3][4]

Table 2: Mass Spectrometry Parameters

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Scan Range 50-300 m/z50-300 m/z
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Source Temperature 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Desolvation Gas Flow 600 L/hr600 L/hr
Collision Energy (MS/MS) Ramp 10-40 eVRamp 10-40 eV

Data Presentation

Disclaimer: The following data is representative and intended for illustrative purposes. Actual results may vary based on instrumentation and experimental conditions.

Table 3: Expected HPLC and Mass Spectrometry Results

AnalyteExpected Retention Time (min)[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key MS/MS Fragments (m/z)
This compound~ 8.5128.03126.02110 (loss of H₂O), 84 (loss of CO₂), 68

3.1. Mass Spectrum Analysis

In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 128.03. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of 126.02. Aromatic carboxylic acids are known to produce significant fragment ions corresponding to the loss of -OH and -COOH groups.[5][6] The fragmentation of the oxazole ring may also contribute to the MS/MS spectrum.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standard (10 µg/mL) stock->working Dilution filtration Filtration (0.22 µm) working->filtration hplc HPLC Separation (C18 Column) filtration->hplc Injection uv UV Detection (254 nm) hplc->uv ms Mass Spectrometry (ESI) hplc->ms chromatogram Chromatogram (Retention Time) uv->chromatogram mass_spectrum Mass Spectrum ([M+H]⁺, [M-H]⁻) ms->mass_spectrum msms MS/MS Fragmentation mass_spectrum->msms CID

Caption: Experimental workflow for the characterization of this compound.

fragmentation_pathway parent_pos [M+H]⁺ m/z 128.03 frag1_pos [M+H - H₂O]⁺ m/z 110.02 parent_pos->frag1_pos - H₂O parent_neg [M-H]⁻ m/z 126.02 frag2_neg [M-H - CO₂]⁻ m/z 82.03 parent_neg->frag2_neg - CO₂

Caption: Proposed ESI fragmentation pathways for this compound.

References

Application Note: Utilizing 4-methyl-1,3-oxazole-5-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening low molecular weight fragments (typically <300 Da) that bind weakly to a biological target.[1] These initial hits serve as starting points for optimization into high-affinity ligands.[2] Heterocyclic scaffolds are particularly valuable in FBDD due to their diverse chemical properties and ability to form key interactions with protein targets. 4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic fragment that has demonstrated utility in various medicinal chemistry applications, making it a compelling candidate for FBDD campaigns.[3] This document provides an overview of its properties, potential applications, and detailed protocols for its use in a typical FBDD workflow.

Fragment Profile: this compound

This compound serves as a versatile building block in medicinal chemistry.[3] Its key physicochemical properties are summarized below, making it an ideal candidate for fragment screening libraries.

PropertyValueReference
CAS Number 2510-32-9[3][4][5]
Molecular Formula C₅H₅NO₃[3][5][6]
Molecular Weight 127.10 g/mol [3][5][6]
Melting Point 239–240°C[3]
Topological Polar Surface Area (TPSA) 63.33 Ų[5]
logP (Predicted) 0.68[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 1[5]

Applications and Biological Activity

This compound and its derivatives have shown significant biological activity and have been utilized in the synthesis of targeted therapeutic agents.

  • Synthesis of Receptor Modulators: The scaffold is a key component in the synthesis of selective α4β2-nicotinic acetylcholine receptor agonists, which are investigated for treating cognitive disorders like Alzheimer's disease.[3][4] It is also used to synthesize small molecule antagonists for the formyl peptide receptor 1 (FPR1).[3][4]

  • Antimicrobial Activity: In vitro studies have demonstrated its potential as an antimicrobial agent.[3]

  • Anticancer Activity: The compound has shown inhibitory effects on various cancer cell lines, suggesting it may inhibit cell proliferation.[3]

Quantitative Biological Data

The following tables summarize the reported in vitro activity of this compound.

Table 1: Antimicrobial Activity [3]

OrganismMinimum Inhibitory Concentration (MIC)
S. aureus16 µg/mL
C. albicans64 µg/mL

Table 2: Anticancer Activity [3]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer25
MCF7Breast Cancer30
A549Lung Cancer20

FBDD Experimental Workflow and Protocols

A successful FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment hits.[1][7][8] This workflow ensures that promising fragments are advanced for further development.

FBDD_Workflow Figure 1. FBDD Screening and Validation Workflow cluster_0 Screening cluster_1 Validation cluster_2 Optimization FragLib Fragment Library (incl. This compound) DSF Primary Screen (Differential Scanning Fluorimetry) FragLib->DSF Target Target Protein Target->DSF InitialHits Initial Hits DSF->InitialHits ΔTm > Threshold NonBinders Non-Binders DSF->NonBinders ΔTm < Threshold NMR Secondary Screen (NMR Spectroscopy) ValidatedHits Validated Hits NMR->ValidatedHits Binding Confirmed FalsePositives False Positives NMR->FalsePositives No Binding Detected ITC Biophysical Characterization (Isothermal Titration Calorimetry) BindingData Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) ITC->BindingData XRAY Structural Studies (X-ray Crystallography) StructureData Co-crystal Structure Binding Mode XRAY->StructureData LeadOpt Structure-Based Lead Optimization InitialHits->NMR ValidatedHits->ITC ValidatedHits->XRAY BindingData->LeadOpt StructureData->LeadOpt

Caption: A typical workflow for fragment-based drug discovery.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to screen for fragment binding by measuring changes in protein thermal stability.[1][8]

Objective: To identify fragments that stabilize the target protein, indicated by an increase in its melting temperature (Tm).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., 2 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange at 500X).

  • Assay Setup (96-well plate):

    • In each well, add 20 µL of the protein solution to achieve a final concentration of 2 µM.

    • Add 0.5 µL of the fragment stock solution for a final concentration of 2.5 mM (DMSO concentration should not exceed 2.5% v/v). Include DMSO-only controls.

    • Add 1 µL of the 500X dye stock.

    • Adjust the final volume to 25 µL with the protein buffer.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Monitor fluorescence changes during the temperature ramp.

  • Data Analysis:

    • Calculate the first derivative of the fluorescence curve versus temperature to determine the Tm for each well.

    • A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation using NMR Spectroscopy

NMR methods like Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) can validate direct binding of the fragment to the target protein.[1][9]

Objective: To confirm the binding of initial hits from the primary screen.

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and the fragment (1-2 mM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the control sample to identify fragment resonances.

    • Acquire two spectra of the protein-fragment sample:

      • On-resonance spectrum: Selectively saturate a region of the protein spectrum where no fragment signals are present (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum belong to the fragment and confirm that it binds to the protein, as it has received saturation transfer from the irradiated protein protons.

Protocol 3: Biophysical Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d, ΔH, ΔS).[7][8]

Objective: To quantify the binding affinity and thermodynamics of the validated fragment-protein interaction.

Methodology:

  • Sample Preparation:

    • Dialyze the protein extensively against the desired assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).

    • Dissolve the fragment in the final dialysis buffer to avoid buffer mismatch artifacts.

  • ITC Experiment Setup:

    • Fill the ITC sample cell with the protein solution (e.g., 20-50 µM).

    • Load the injection syringe with a concentrated solution of the fragment (e.g., 0.5-1 mM).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a series of injections (e.g., 15-20 injections of 2 µL each) at regular intervals (e.g., 150 seconds).

    • Stir the sample cell continuously to ensure rapid mixing.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 4: Structural Elucidation using X-ray Crystallography

Obtaining a co-crystal structure of the fragment bound to the target protein provides invaluable information on the binding mode, guiding structure-based drug design.[1][2]

Objective: To determine the three-dimensional structure of the fragment-protein complex.

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone (apo form) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize lead conditions to obtain high-quality, single crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 50-200 mM) dissolved in the crystallization mother liquor.[1]

    • Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from a few hours to overnight.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Build the fragment into the resulting electron density map and refine the model to obtain a high-resolution structure of the complex.

Synthesis and Elaboration Logic

The utility of a fragment is also defined by its synthetic tractability and potential for chemical elaboration.

Synthesis_Elaboration Figure 2. Fragment Elaboration Logic cluster_0 Core Fragment cluster_1 Properties & Data cluster_2 Chemical Elaboration cluster_3 Goal Fragment This compound Props Physicochemical Properties Fragment->Props Data Biophysical Data (Kd, ΔH, Structure) Fragment->Data via Screening Amide Amide Coupling (at Carboxylic Acid) Data->Amide Identifies Growth Vector CrossCouple Cross-Coupling (e.g., at C2 of oxazole) Data->CrossCouple Identifies Growth Vector MethylMod Methyl Group Modification Data->MethylMod Identifies Growth Vector Lead Potent Lead Compound (Improved Affinity & Properties) Amide->Lead CrossCouple->Lead MethylMod->Lead

Caption: Relationship between fragment data and synthetic elaboration strategies.

Protocol 5: Synthesis of this compound

The compound can be synthesized from ethyl 2-chloroacetoacetate and formamide.[4]

Objective: To produce the title compound for screening and follow-up studies.

Methodology: [4]

  • Reaction Setup: Mix ethyl 2-chloroacetoacetate (1 equivalent) with formamide (approx. 2.8 equivalents).

  • Heating: Heat the resulting solution to 120°C and maintain for 5 hours.

  • Cooling and Precipitation: Cool the mixture to room temperature and let it stand overnight. A precipitate should begin to form.

  • Extraction:

    • Treat the suspension with ethyl acetate with vigorous stirring.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Isolation:

    • Combine the organic layers and evaporate the solvent to a small volume.

    • Add fresh ethyl acetate and evaporate to dryness.

  • Drying: Dry the collected solid under reduced pressure at 40°C overnight to yield the final product.

This compound is a valuable fragment for FBDD campaigns due to its favorable physicochemical properties, demonstrated biological relevance, and synthetic tractability. The integrated workflow and detailed protocols provided herein offer a robust framework for researchers to effectively screen this fragment, validate its binding, and guide its subsequent optimization into potent lead compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the large-scale synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined procedure is a robust and scalable method starting from readily available commercial reagents. This application note includes a comprehensive experimental protocol, tabulated quantitative data for easy reference, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown potential in the development of treatments for cognitive disorders by acting as selective α4β2-nicotinic acetylcholine receptor agonists.[1] Furthermore, it is utilized in the synthesis of small molecule antagonists for the human formyl peptide receptor 1 (FPR1) and as a coupling partner in palladium-catalyzed cross-coupling reactions to form arylated heterocycles.[1] Given its importance, a reliable and scalable synthetic method is crucial for ensuring a consistent supply for research and development activities.

The presented protocol describes a one-pot synthesis followed by hydrolysis, which is a common and effective method for producing this oxazole derivative on a larger scale. The synthesis involves the reaction of ethyl 2-chloroacetoacetate with formamide to construct the oxazole ring, followed by saponification of the resulting ester to yield the desired carboxylic acid.

Data Presentation

The following tables summarize the key quantitative data for the large-scale synthesis of this compound.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (approx.)Equivalents
Ethyl 2-chloroacetoacetate164.591000 g6.081
Formamide45.04680 mL17.0~2.8
3M Sodium Hydroxide (aq)40.006000 mL18.0~3.0
32% Hydrochloric Acid (aq)36.46~2000 mL--
Ethyl Acetate88.11As required--

Table 2: Reaction and Process Parameters

ParameterValue
Reaction Temperature (Cyclization)120 °C
Reaction Time (Cyclization)5 hours
Reaction Temperature (Hydrolysis)Room Temperature
Reaction Time (Hydrolysis)4 hours
Final Product Yield498 g (64.5%)
Final Product FormSolid

Experimental Protocols

Materials:

  • Ethyl 2-chloroacetoacetate (1000 g)

  • Formamide (680 mL)

  • 3M Sodium Hydroxide solution

  • 32% Hydrochloric Acid solution

  • Ethyl Acetate

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Drying oven or vacuum oven

Procedure:

Step 1: Oxazole Ring Formation

  • In a suitable reaction vessel, combine ethyl 2-chloroacetoacetate (1000 g, 1 eq.) and formamide (680 mL, ~2.8 eq.).

  • Heat the resulting solution to 120 °C with stirring.

  • Maintain the reaction at this temperature for 5 hours.

  • After 5 hours, cool the reaction mixture to room temperature.

  • Allow the mixture to stand overnight under a nitrogen atmosphere.

Step 2: Hydrolysis and Work-up

  • To the cooled reaction mixture, slowly add 3M aqueous sodium hydroxide solution (6 L) with stirring. Note that this is a moderately exothermic process.

  • Continue stirring the mixture at room temperature for 4 hours to ensure complete hydrolysis of the ester.

  • After 4 hours, add ethyl acetate (6 L) to the mixture and stir.

  • Separate the organic and aqueous layers. Discard the organic layer.

  • Carefully adjust the pH of the aqueous phase to 2 by the slow addition of 32% aqueous hydrochloric acid (~2 L). A precipitate will begin to form.

  • Extract the aqueous suspension with ethyl acetate (8 L). Stir vigorously to dissolve most of the precipitate.

  • Separate the layers and perform two more extractions of the aqueous phase with ethyl acetate (6 L each).

  • Combine all the organic layers.

  • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator until a precipitate reappears.

  • Add fresh ethyl acetate (8 L) and evaporate to dryness.

  • Collect the resulting solid and dry it under reduced pressure at 40 °C overnight.

Step 3: Final Product

The final product is this compound, obtained as a solid (498 g, 64.5% yield).[1]

Mandatory Visualization

The following diagram illustrates the workflow for the large-scale synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start reactants Combine Ethyl 2-chloroacetoacetate and Formamide start->reactants heat Heat to 120°C for 5h reactants->heat cool Cool to Room Temperature (Stand Overnight) heat->cool hydrolysis Add 3M NaOH (aq) Stir for 4h at RT cool->hydrolysis extraction1 Extract with Ethyl Acetate (Discard Organic Layer) hydrolysis->extraction1 acidify Acidify Aqueous Layer to pH 2 with 32% HCl extraction1->acidify extraction2 Extract with Ethyl Acetate (x3) acidify->extraction2 concentrate Combine Organic Layers & Concentrate extraction2->concentrate dry Dry Solid under Vacuum at 40°C concentrate->dry end Final Product: This compound dry->end

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols for the Functionalization of 4-Methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-oxazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds, including selective α4β2-nicotinic acetylcholine receptor agonists for the treatment of cognitive disorders and small molecule antagonists for the formyl peptide receptor 1 (FPR1), which is involved in inflammatory processes.[1] The carboxylic acid group at the 5-position of the oxazole ring provides a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

This document provides detailed protocols for the three primary functionalizations of the carboxylic acid group of this compound: conversion to amides, esters, and acyl chlorides. These transformations are fundamental for the synthesis of novel derivatives with potential therapeutic applications.

Key Functionalization Pathways

The carboxylic acid moiety of this compound can be readily transformed into a variety of functional groups. The three most common and synthetically useful pathways are:

  • Amide Bond Formation: Direct coupling with a primary or secondary amine using a coupling agent, or via a two-step process involving the formation of an acyl chloride intermediate. Amides are crucial functional groups in many drug molecules due to their ability to participate in hydrogen bonding.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or using a coupling agent. Esters are often used to improve the pharmacokinetic properties of a drug, for example, by acting as prodrugs.

  • Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent. Acyl chlorides are versatile intermediates that can be reacted with a wide range of nucleophiles to form amides, esters, and other derivatives.

Diagram of Functionalization Pathways

G This compound This compound Amide Amide This compound->Amide Amine, Coupling Agent Ester Ester This compound->Ester Alcohol, Acid Catalyst Acyl Chloride Acyl Chloride This compound->Acyl Chloride Chlorinating Agent Acyl Chloride->Amide Amine Acyl Chloride->Ester Alcohol

Caption: Key functionalization pathways of this compound.

Experimental Protocols and Data

Amide Bond Formation via Acyl Chloride

This two-step protocol is a robust method for the synthesis of amides from this compound, particularly when direct coupling methods are not effective. The initial conversion to the acyl chloride activates the carboxylic acid for facile reaction with a wide range of amines. The following protocol is adapted from a procedure for the analogous 5-methylisoxazole-4-carboxylic acid and is expected to provide good yields with the target oxazole.

Step 1: Synthesis of 4-Methyl-1,3-oxazole-5-carbonyl chloride

G A Mix this compound and anhydrous toluene B Add thionyl chloride A->B C Reflux the mixture B->C D Distill to remove excess thionyl chloride and toluene C->D E Obtain 4-methyl-1,3-oxazole-5-carbonyl chloride D->E

Caption: Workflow for the synthesis of 4-methyl-1,3-oxazole-5-carbonyl chloride.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add anhydrous toluene to the flask.

  • Slowly add thionyl chloride (1.5 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 2-3 hours under a nitrogen atmosphere. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure to yield the crude 4-methyl-1,3-oxazole-5-carbonyl chloride, which can be used in the next step without further purification.

ParameterValueReference
ReactantThis compound-
ReagentThionyl chloride[2]
SolventAnhydrous Toluene[2]
Reaction Time2.5 hours[2]
TemperatureReflux[2]

Step 2: Amide Formation

G A Dissolve 4-methyl-1,3-oxazole-5-carbonyl chloride in anhydrous toluene B Cool the solution to 0-4 °C A->B C Add a mixture of the desired amine and triethylamine dropwise B->C D Stir at room temperature overnight C->D E Work-up and purify the product D->E

Caption: Workflow for the synthesis of 4-methyl-1,3-oxazole-5-carboxamides.

Protocol:

  • Dissolve the crude 4-methyl-1,3-oxazole-5-carbonyl chloride (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0-4 °C in an ice bath.

  • In a separate flask, prepare a solution of the desired primary or secondary amine (1.0 eq) and triethylamine (1.0 eq) in anhydrous toluene.

  • Add the amine solution dropwise to the cooled acyl chloride solution, maintaining the temperature between 0 °C and 4 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

ParameterValueReference
Reactant4-Methyl-1,3-oxazole-5-carbonyl chloride-
ReagentAmine (e.g., 4-(trifluoromethyl)aniline)[2]
BaseTriethylamine[2]
SolventAnhydrous Toluene[2]
Reaction TimeOvernight[2]
Temperature0 °C to Room Temperature[2]
Yield>95% (based on analogous isoxazole)[2]
Direct Amide Coupling

Direct amide coupling methods are highly efficient and avoid the isolation of the reactive acyl chloride intermediate. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization for chiral substrates.

Protocol using HATU:

G A Dissolve this compound in DMF B Add HATU and a non-nucleophilic base (e.g., DIPEA) A->B C Stir for a short period to activate the acid B->C D Add the desired amine C->D E Stir at room temperature until completion D->E F Work-up and purify the product E->F

Caption: Workflow for direct amide coupling using HATU.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Coupling ReagentHATU
BaseDIPEA
SolventDMF
Reaction Time2-16 hours
TemperatureRoom Temperature
Typical Yield70-95%
Esterification

Ester derivatives of this compound are valuable intermediates, for example, in the synthesis of pyridoxine (Vitamin B6).[3] While several methods exist for the synthesis of these esters, a direct and straightforward approach is the Fischer esterification.

Protocol for Fischer Esterification:

G A Suspend this compound in the desired alcohol (e.g., methanol or ethanol) B Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) A->B C Heat the mixture to reflux B->C D Monitor the reaction by TLC C->D E Work-up and purify the product D->E

Caption: Workflow for Fischer esterification.

Protocol:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel or by distillation if it is a liquid.

ParameterValue
ReagentAlcohol (e.g., Methanol, Ethanol)
CatalystConcentrated Sulfuric Acid
Reaction Time4-24 hours
TemperatureReflux
Typical Yield60-85%

Conclusion

The functionalization of the carboxylic acid group in this compound is a critical step in the synthesis of novel compounds for drug discovery. The protocols provided herein for amide formation, esterification, and conversion to acyl chlorides offer reliable and versatile methods for medicinal chemists. The choice of method will depend on the specific substrate, desired product, and available reagents. These foundational reactions enable the exploration of the chemical space around the oxazole scaffold, facilitating the development of new therapeutic agents.

References

Synthesis of Bioactive Molecules from 4-Methyl-1,3-oxazole-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel bioactive molecules utilizing 4-methyl-1,3-oxazole-5-carboxylic acid as a key building block. The oxazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthetic versatility of this compound, particularly through derivatization of its carboxylic acid group, allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.

Introduction to the Synthetic Utility

This compound is a versatile starting material for the synthesis of a diverse array of bioactive compounds. The primary route for its elaboration into potential drug candidates is through the formation of amide bonds with various amine-containing fragments.[1] This approach allows for the introduction of a wide range of chemical diversity, enabling the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. The oxazole ring itself is a metabolically stable bioisostere for other functional groups and can participate in key interactions with biological targets.

General Synthetic Workflow

The overall strategy for the synthesis of bioactive 4-methyl-1,3-oxazole-5-carboxamides involves a two-step process: activation of the carboxylic acid followed by amide bond formation with a desired amine.

Synthesis_Workflow Start 4-Methyl-1,3-oxazole- 5-carboxylic acid Activation Carboxylic Acid Activation (e.g., SOCl2 or EDCI/HOBt) Start->Activation Intermediate Activated Intermediate (Acyl Chloride or Active Ester) Activation->Intermediate Coupling Amide Bond Formation Intermediate->Coupling Amine Primary or Secondary Amine Amine->Coupling Product Bioactive 4-Methyl-1,3-oxazole- 5-carboxamide Derivative Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification Bioassay Biological Evaluation Purification->Bioassay

Caption: General workflow for the synthesis of bioactive 4-methyl-1,3-oxazole-5-carboxamides.

Experimental Protocols

The following are generalized protocols for the synthesis of 4-methyl-1,3-oxazole-5-carboxamides. Researchers should adapt these methods based on the specific properties of the amine coupling partner.

Protocol 1: Synthesis via Acyl Chloride Formation

This method is suitable for amines that are stable to the conditions of acyl chloride formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-methyl-1,3-oxazole-5-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-1,3-oxazole-5-carboxamide.

Protocol 2: Synthesis via Amide Coupling Reagents

This method is generally milder and suitable for a wider range of amines, including those with sensitive functional groups.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Anhydrous dimethylformamide (DMF) or DCM

  • Desired primary or secondary amine

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

  • Amide Bond Formation:

    • To the solution containing the activated carboxylic acid, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Follow the work-up and purification steps as described in Protocol 1.

Quantitative Data Presentation

While specific data for derivatives of this compound is limited in the public domain, the following tables summarize the biological activities of structurally related oxazole and thiazole carboxamides to illustrate the potential of this compound class.

Table 1: Anticancer Activity of Thiazole-5-Carboxamide Derivatives

Compound IDR Group on AmideCell Line% Inhibition at 10 µMIC₅₀ (µM)
8a 4-chloro-2-methylphenylA-54935>10
8b 2,4-dichlorophenylBel740242>10
8c 4-chloro-2-methylphenylHCT-8488.5

Data adapted from a study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives.

Table 2: Anti-inflammatory Activity of Imidazolyl-1,3,4-oxadiazole and 1,2,4-triazole Derivatives

Compound IDHeterocyclic CoreAnalgesic Activity (% protection)Anti-inflammatory Activity (% inhibition)
8 1,3,4-oxadiazole-2-thione65.855.2
9 5-phenyl-1,3,4-oxadiazole62.351.7
11 4-methyl-1,2,4-triazole-3-thione72.462.1
12 4-ethyl-1,2,4-triazole-3-thione70.158.6
13 4-allyl-1,2,4-triazole-3-thione68.956.9
Indomethacin Standard Drug75.965.5

Data adapted from a study on imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles as analgesic and anti-inflammatory agents.[3]

Potential Signaling Pathway Modulation

Given the reported anticancer and anti-inflammatory activities of related oxazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and inflammation, such as the NF-κB pathway.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-kB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Gene Expression (Pro-inflammatory Cytokines, COX-2, etc.) Inhibitor Oxazole Derivative Inhibitor->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by bioactive oxazole derivatives.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel bioactive compounds. The protocols and data presented herein provide a foundation for researchers to design and synthesize new chemical entities with potential therapeutic applications. Further exploration of the chemical space around this scaffold is warranted to develop next-generation drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, leading to low yields or impure products.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a low yield or no formation of this compound. What are the potential causes and how can I address this?

  • Answer: Low product yield can stem from several factors related to the two main stages of the synthesis: the initial formation of the oxazole ring and the subsequent hydrolysis of the ester intermediate.

    • Incomplete Cyclization: The initial reaction between ethyl 2-chloroacetoacetate and formamide to form the oxazole ring may be incomplete. Ensure that the reaction temperature is maintained appropriately, typically between 120-150°C, and that the reaction is allowed to proceed for a sufficient duration, which can range from a few hours to overnight.[1] An excess of formamide is often used to drive the reaction to completion.[1]

    • Suboptimal Hydrolysis: The hydrolysis of the intermediate, ethyl 4-methyl-1,3-oxazole-5-carboxylate, to the final carboxylic acid product may be inefficient. The choice of base and reaction conditions for saponification is critical. A common method involves using an aqueous solution of sodium hydroxide. Ensure that the hydrolysis is allowed to stir for a sufficient time at room temperature to ensure complete conversion.[2]

    • Starting Material Purity: The purity of the starting materials, particularly ethyl 2-chloroacetoacetate, is crucial. Impurities can interfere with the reaction and lead to the formation of side products. It is advisable to use freshly distilled or high-purity starting materials.

Issue 2: Presence of Significant Byproducts in the Reaction Mixture

  • Question: My crude product shows significant impurities upon analysis. What are the likely side reactions, and how can they be minimized?

  • Answer: The primary side reactions in this synthesis are often related to the reactivity of the starting materials and intermediates under the reaction conditions.

    • Formation of 2-Chloroacetamide: At the elevated temperatures used for the cyclization step, formamide can decompose to ammonia and carbon monoxide. The ammonia generated can then react with the starting material, ethyl 2-chloroacetoacetate, to form 2-chloroacetamide as a significant byproduct. To mitigate this, it is important to carefully control the reaction temperature and duration.

    • Formation of Glycine Derivatives: If an excess of ammonia is generated from formamide decomposition, it can further react with 2-chloroacetamide to produce glycine or its derivatives, further complicating the purification process.

    • Polymerization/Tar Formation: The reaction of α-halo ketones can sometimes lead to the formation of polymeric or tar-like materials, especially at higher temperatures or in the presence of certain impurities. Gradual heating and maintaining a consistent temperature can help to minimize this.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the recommended purification strategies?

  • Answer: Purification of the final product typically involves a combination of extraction and recrystallization.

    • Aqueous Workup and Extraction: After the hydrolysis step, a carefully controlled aqueous workup is essential. The reaction mixture is typically acidified to precipitate the carboxylic acid. The product can then be extracted into a suitable organic solvent like ethyl acetate. Washing the organic layer with brine can help to remove water-soluble impurities.[3]

    • Recrystallization: For obtaining a high-purity solid product, recrystallization is a highly effective method.[4] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for similar compounds include ethanol/water or ethyl acetate/hexanes.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical yield for the synthesis of this compound?

    • A1: The overall yield for the two-step synthesis can vary. The initial formation of the ethyl ester intermediate, ethyl 4-methyl-1,3-oxazole-5-carboxylate, is reported to have yields in the range of 31-49%.[1][6] The subsequent hydrolysis to the carboxylic acid has been reported with a yield of around 64.5%.[2] Therefore, an overall yield of approximately 20-30% can be expected.

  • Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

    • A2: Thin-layer chromatography (TLC) is a useful technique for monitoring the progress of the reaction. For characterization of the final product, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for confirming the structure.[7][8] High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.[9]

  • Q3: Are there any specific safety precautions to consider during this synthesis?

    • A3: Yes. Ethyl 2-chloroacetoacetate is a lachrymator and can cause skin burns.[10] Formamide is classified as toxic to reproductive health.[10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound.

StepReactantsReaction ConditionsProductYieldReference
1. Oxazole Formation Ethyl 2-chloroacetoacetate, Formamide120-135°C, 18 hoursEthyl 4-methyl-1,3-oxazole-5-carboxylate31%[6]
1. Oxazole Formation Ethyl 2-chloroacetoacetate, Formamide150°C, 2 hoursEthyl 4-methyl-1,3-oxazole-5-carboxylate40%[1]
1. Oxazole Formation Ethyl 2-chloroacetoacetate, Formamide120°C, 12 hoursEthyl 4-methyl-1,3-oxazole-5-carboxylate49%[1]
2. Hydrolysis Ethyl 4-methyl-1,3-oxazole-5-carboxylate, 3M NaOHRoom temperature, 4 hoursThis compound64.5%[2]

Experimental Protocols

Synthesis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate [1][6]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-chloroacetoacetate and an excess of formamide (e.g., 2-3 equivalents).

  • Heat the reaction mixture with stirring to 120-135°C.

  • Maintain the temperature and continue stirring for 12-18 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a 1 N aqueous solution of potassium carbonate to the cooled mixture with stirring to neutralize the reaction.

  • Extract the product into an organic solvent such as a benzene/ether mixture.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-1,3-oxazole-5-carboxylate.

  • The crude product can be purified by distillation or used directly in the next step.

Synthesis of this compound [2]

  • To the crude or purified ethyl 4-methyl-1,3-oxazole-5-carboxylate, add a 3M aqueous solution of sodium hydroxide.

  • Stir the mixture vigorously at room temperature for 4 hours to facilitate hydrolysis.

  • After hydrolysis is complete, wash the aqueous solution with an organic solvent like ethyl acetate to remove any unreacted ester or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2 with a concentrated acid such as HCl. A precipitate of the carboxylic acid should form.

  • Extract the precipitated product into ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

  • The final product can be further purified by recrystallization from a suitable solvent system.

Visualizations

Synthesis_Pathway Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Intermediate_Ester Ethyl 4-methyl-1,3-oxazole-5-carboxylate Ethyl 2-chloroacetoacetate->Intermediate_Ester Heat (120-150°C) Formamide Formamide Formamide->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1. NaOH (aq) 2. HCl (aq)

Caption: Main synthesis pathway for this compound.

Side_Reaction Formamide Formamide Ammonia Ammonia Formamide->Ammonia Heat (High Temp) Side_Product 2-Chloroacetamide Ammonia->Side_Product Ethyl_Chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_Chloroacetoacetate->Side_Product

Caption: Formation of the 2-chloroacetamide side product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR) Start->Analyze_Crude Optimize_Cyclization Optimize Cyclization Step Check_Purity->Optimize_Cyclization Check_Conditions->Optimize_Cyclization Impurity_ID Identify Major Impurities Analyze_Crude->Impurity_ID Optimize_Purification Optimize Purification (Extraction, Recrystallization) Impurity_ID->Optimize_Purification Optimize_Hydrolysis Optimize Hydrolysis Step Optimize_Cyclization->Optimize_Hydrolysis Optimize_Hydrolysis->Optimize_Purification Success Pure Product, Good Yield Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 4-Methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound and its precursors.

Issue 1: Low Yield of Ethyl 4-methyl-1,3-oxazole-5-carboxylate

  • Question: My reaction between ethyl 2-chloroacetoacetate and formamide is resulting in a low yield (<40%) of the desired ethyl ester. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this condensation reaction are a common issue. Several factors related to reaction conditions and workup can be the cause.

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction temperature is maintained consistently, ideally between 120-150°C.[1][2] Reaction times of 4 to 12 hours have been reported, and extending the reaction time may improve conversion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Excess Formamide: Formamide is typically used in excess (2 to 10 molar equivalents) to drive the reaction forward.[2] Using a lower excess may result in an incomplete reaction.

    • Workup Issues: During the aqueous workup with a carbonate solution (like potassium or sodium carbonate) to neutralize acid formed, the product can be sensitive. Ensure the solution is kept cold (ice-cold) during extraction to minimize potential hydrolysis of the ester.[2]

    • Purification Loss: The product is often purified by distillation under reduced pressure.[2] Significant loss can occur if the distillation is not performed carefully. Ensure your vacuum setup is stable and the collection flask is adequately cooled.

Issue 2: Poor Yield During Hydrolysis to the Carboxylic Acid

  • Question: I am losing a significant amount of product during the saponification/hydrolysis of ethyl 4-methyl-1,3-oxazole-5-carboxylate. How can I optimize this step?

  • Answer: The hydrolysis of the ester to the final carboxylic acid is a critical step where yield can be lost due to product degradation or incomplete reaction.

    • Harsh Conditions: The oxazole ring can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening and degradation.[3] While sodium hydroxide (NaOH) is commonly used, milder bases like lithium hydroxide (LiOH) can be effective and may reduce degradation.[1][4]

    • Reaction Time and Temperature: For LiOH hydrolysis, stirring at room temperature for around 4 hours has been shown to be effective for similar substrates.[4] If using NaOH, the reaction can be exothermic; maintain room temperature and stir for a similar duration.[1]

    • Acidification and Precipitation: After hydrolysis, the product is precipitated by acidifying the aqueous layer. Add the acid (e.g., HCl) slowly and cool the mixture in an ice bath to ensure complete precipitation of the carboxylic acid.[1] Check the pH to ensure it is sufficiently acidic (pH 2) for full protonation and precipitation.[1]

Issue 3: Presence of Impurities in the Final Product

  • Question: My final this compound product shows significant impurities after analysis. What is the likely source of these impurities and how can I remove them?

  • Answer: Impurities can originate from starting materials, side reactions, or degradation during the synthesis or workup.

    • Unreacted Starting Material: If the initial condensation or the subsequent hydrolysis is incomplete, you will have unreacted starting materials or intermediates in your final product. Ensure each step goes to completion by monitoring with TLC or HPLC.

    • Side Products: Side reactions can occur, especially at elevated temperatures. For instance, alternative cyclization pathways could lead to isomeric byproducts.

    • Purification Strategy:

      • Recrystallization: This is a powerful technique for purifying the final carboxylic acid. Ethanol/water mixtures are often effective for recrystallizing similar oxazole carboxylic acids.[4]

      • Washing: After precipitation, thoroughly wash the solid product with cold water to remove any remaining inorganic salts or water-soluble impurities.[4]

      • Extraction: During the workup of the hydrolysis step, washing the aqueous phase with an organic solvent like ethyl acetate before acidification can help remove non-polar impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a two-step process. The first step is the condensation of ethyl 2-chloroacetoacetate with formamide to produce ethyl 4-methyl-1,3-oxazole-5-carboxylate.[1][2] The second step is the hydrolysis of this ethyl ester to the desired carboxylic acid, typically using a base like sodium hydroxide or lithium hydroxide.[1][4]

Q2: Are there alternative methods to the formamide and chloroacetoacetate route?

A2: Yes, other methods exist for constructing the oxazole ring. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a classic and versatile method for forming oxazoles.[5][6] More recent approaches include the direct synthesis from carboxylic acids using activating agents and isocyanoacetates, or the van Leusen oxazole synthesis which utilizes tosylmethylisocyanide (TosMIC).[7][8]

Q3: What are the key safety precautions when running this synthesis?

A3: Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactions are often run at high temperatures (120-150°C), so care must be taken to avoid burns. Standard laboratory safety practices should be followed at all times.

Q4: How should I store the final product, this compound?

A4: The compound should be stored in a cool, dry place. For long-term storage, it is recommended to keep it in a freezer under -20°C in a tightly sealed container to prevent degradation.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Ethyl 4-methyl-1,3-oxazole-5-carboxylate Synthesis

ParameterExample 1[2]Example 2[2]General Procedure[1]
Starting Ester Ethyl α-chloroacetoacetateEthyl α-chloroacetoacetateEthyl 2-chloroacetoacetate
Reagent FormamideTechnical grade formamideFormamide
Temperature 130 °C150 °C120 °C
Reaction Time 12 hours4 hours5 hours
Workup Extraction with benzene after adding K₂CO₃ solutionExtraction with methylene chloride after adding K₂CO₃ solutionTreatment with 3M NaOH (for subsequent hydrolysis)
Yield 49%43%Not specified for ester step

Table 2: Conditions for Hydrolysis to this compound

ParameterGeneral Procedure[1]Analogous Procedure[4]
Starting Material Ethyl 4-methyl-1,3-oxazole-5-carboxylateEthyl ester intermediate
Base 3M Sodium Hydroxide (NaOH)Lithium Hydroxide Monohydrate (LiOH·H₂O)
Solvent WaterTHF/Methanol/Water (2:3:1)
Temperature Room TemperatureRoom Temperature
Reaction Time 4 hours4 hours
Yield Not specified~72% (for a similar compound)

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate [1][2]

  • Combine ethyl 2-chloroacetoacetate (1 equivalent) and formamide (2.8 to 4 equivalents) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to 120-150°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add an ice-cold aqueous solution of potassium carbonate or sodium carbonate to the reaction mixture with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, benzene, or methylene chloride).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the pure ethyl ester.

Protocol 2: Synthesis of this compound via Hydrolysis [1][4]

  • Dissolve the ethyl 4-methyl-1,3-oxazole-5-carboxylate (1 equivalent) in a suitable solvent system (e.g., a 2:3:1 mixture of THF/Methanol/Water).

  • Add LiOH·H₂O (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 4 hours or until TLC indicates the complete consumption of the starting material.

  • Remove the volatile organic solvents under reduced pressure.

  • Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove any unreacted ester. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 1N HCl.

  • A precipitate should form. Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the solid product in a vacuum oven to afford the this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Visualizations

Synthesis_Pathway Reactant1 Ethyl 2-chloroacetoacetate Step1_Condition Step 1: Condensation 120-150°C, 4-12h Reactant1->Step1_Condition Reactant2 Formamide Reactant2->Step1_Condition Intermediate Ethyl 4-methyl-1,3-oxazole-5-carboxylate Step2_Condition Step 2: Hydrolysis LiOH or NaOH, RT, 4h Intermediate->Step2_Condition FinalProduct This compound Step1_Condition->Intermediate Cyclization Step2_Condition->FinalProduct Saponification

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem: Low Yield or High Impurity Check_Completion Check Reaction Completion (TLC/HPLC)? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Workup Review Workup & Purification - Degradation? - Extraction Loss? - Purification Method? Check_Completion->Check_Workup Yes Optimize_Conditions Optimize Conditions: - Increase Time - Increase Temp - Check Reagent Stoichiometry Incomplete->Optimize_Conditions Success Improved Yield/ Purity Optimize_Conditions->Success Workup_Issue Workup/Purification Issue Check_Workup->Workup_Issue Yes Check_Workup->Success No Optimize_Workup Optimize Purification: - Use Milder Conditions - Recrystallize - Adjust pH carefully Workup_Issue->Optimize_Workup Optimize_Workup->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Troubleshooting Low Yields in Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oxazoles, achieving high yields is crucial for the efficient production of target molecules. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during oxazole ring formation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues leading to low yields in common oxazole synthesis methods.

Issue 1: Low or No Product Yield with Significant Tar Formation

This is a frequent problem, especially in classical methods like the Robinson-Gabriel synthesis, and often points to overly harsh reaction conditions.[1]

Potential Causes & Solutions

Potential CauseSuggested Solution
Harsh Reaction Conditions Strong acids like concentrated sulfuric acid (H₂SO₄) can cause decomposition and polymerization of starting materials or products, especially at high temperatures.[1] Action: Switch to a milder dehydrating agent. Polyphosphoric acid (PPA) can sometimes provide better yields than H₂SO₄.[2] Modern and cleaner alternatives include trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach using Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine.[3]
High Reaction Temperature Elevated temperatures can lead to thermal degradation of sensitive substrates.[1] Action: Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration to minimize side product formation.[4]
Prolonged Reaction Time Extended reaction times can increase the likelihood of byproduct formation and decomposition. Action: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.[1]
Microwave-Assisted Synthesis For thermally sensitive substrates, conventional heating can be detrimental. Action: Consider using microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[3]
Issue 2: Incomplete or Sluggish Reaction

When a reaction fails to proceed to completion, it suggests that the activation energy for the cyclization is not being met or the reagents are not effective enough.[1]

Potential Causes & Solutions

Potential CauseSuggested Solution
Insufficient Reagent Potency The chosen dehydrating or cyclizing agent may not be strong enough for your specific substrate. Action: If a mild agent like TFAA is ineffective, consider a more powerful one such as phosphorus oxychloride (POCl₃) or Eaton's reagent.[1] In the Van Leusen synthesis, ensure efficient deprotonation of the TosMIC reagent by using a strong, non-nucleophilic base like potassium tert-butoxide.[4]
Low Reagent Stoichiometry An insufficient amount of the cyclodehydrating agent can lead to an incomplete reaction. Action: A moderate increase in the stoichiometry of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]
Poor Starting Material Quality Impurities in the starting materials can inhibit the reaction.[4] Action: Ensure all starting materials are pure and dry. Recrystallization or column chromatography of the starting materials, such as the α-acylamino ketone in the Robinson-Gabriel synthesis, can significantly improve yields.[4] Water in the reaction mixture can lead to hydrolysis of starting materials, so ensure all solvents and reagents are anhydrous.[1]
Issue 3: Formation of Side Products and Impurities

The presence of unexpected products complicates purification and reduces the yield of the desired oxazole.

Potential Causes & Solutions

Potential CauseSuggested Solution
Starting Material Degradation The starting materials, such as 2-acylamino-ketones, can be sensitive to strongly acidic conditions and may degrade before cyclization.[1] Action: Use milder reaction conditions or protective groups if your substrate is sensitive. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation.[5]
Formation of Regioisomers Unsymmetrical starting materials can lead to the formation of a mixture of regioisomers, which can be difficult to separate.[6] Action: To improve selectivity, consider the electronic and steric effects of your substituents. Bulky groups can direct the reaction to the less sterically hindered position.[6] The choice of solvent can also influence regioselectivity.[7]
Side Reactions in Van Leusen Synthesis A common side product when using primary alcohols as co-solvents is a 4-alkoxy-2-oxazoline.[4] Action: Carefully control the amount of the primary alcohol used; typically, 1-2 equivalents are sufficient.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Robinson-Gabriel synthesis?

A1: The most common culprits for low yields in the Robinson-Gabriel synthesis are harsh reaction conditions (strong acids and high temperatures) leading to tar formation, incomplete cyclodehydration, and degradation of the 2-acylamino-ketone starting material.[1]

Q2: How can I improve the yield of my Van Leusen oxazole synthesis?

A2: To improve yields in the Van Leusen synthesis, ensure you are using a strong, non-nucleophilic base (like potassium tert-butoxide) to achieve efficient deprotonation of the TosMIC reagent.[4] Also, carefully control the amount of any alcohol co-solvent to avoid the formation of alkoxy-oxazoline side products.[4] Microwave-assisted Van Leusen synthesis has also been shown to produce high yields in shorter reaction times.[8]

Q3: My reaction is clean, but the yield is still low after purification. What could be the issue?

A3: If your reaction appears clean by TLC or LC-MS but the isolated yield is low, the problem may lie in the workup or purification steps. The product may be partially soluble in the aqueous phase during extraction, or it may be co-eluting with a non-UV active impurity during chromatography. Consider adjusting the pH during extraction, using a different solvent system for extraction and chromatography, or trying an alternative purification method like recrystallization.[5]

Q4: Are there greener alternatives to traditional oxazole synthesis methods?

A4: Yes, several green chemistry approaches have been developed for oxazole synthesis. These include the use of microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption, the use of ionic liquids as recyclable solvents, and the development of catalyst-driven syntheses that minimize waste.[2][9]

Data Presentation

Table 1: Comparison of Common Oxazole Synthesis Methods

MethodStarting MaterialsReagents/CatalystReaction ConditionsYield (%)AdvantagesDisadvantages
Robinson-Gabriel 2-Acylamino-ketonesConcentrated H₂SO₄ or POCl₃High temperatures50-60[10]Readily available starting materials.Harsh acidic conditions, low to moderate yields.[10]
Van Leusen Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild, often one-potUp to 83% for specific examples[10]Mild conditions, good functional group tolerance.[11]Stoichiometric use of TosMIC, potential for side reactions.[11]
Fischer Cyanohydrins, AldehydesAnhydrous HCl in etherMild, anhydrous conditionsVariable, often moderateOne of the first methods for 2,5-disubstituted oxazoles.Limited to aromatic substrates, use of gaseous HCl.[10]
Davidson α-Hydroxy ketones, NitrilesH₂SO₄Not specifiedNot specifiedAccess to 2,4-disubstituted oxazoles.Limited information on general applicability and yields.
Cook-Heilbron α-Aminonitriles, Carbon disulfideNoneRoom temperatureGoodMild conditions.Primarily for the synthesis of 5-aminothiazoles, with oxazole synthesis being a variation.[12]

Experimental Protocols

Protocol 1: Classical Robinson-Gabriel Synthesis

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[3]

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[3]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Van Leusen Synthesis

This protocol provides a rapid and efficient method for the synthesis of 5-substituted oxazoles.

  • Preparation: In a microwave-safe vessel, combine the aldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.0 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in methanol.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short period (e.g., 5-20 minutes). Monitor the progress by TLC.

  • Workup: After cooling, filter the reaction mixture to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield in Oxazole Synthesis check_tar Observe Tar Formation? start->check_tar harsh_conditions Potential Cause: Harsh Reaction Conditions check_tar->harsh_conditions Yes check_completeness Incomplete Reaction? check_tar->check_completeness No solution_milder_reagents Solution: Use Milder Dehydrating Agents (e.g., TFAA, Burgess Reagent) harsh_conditions->solution_milder_reagents solution_optimize_temp Solution: Optimize Temperature (Lower Temp, Longer Time) harsh_conditions->solution_optimize_temp reagent_potency Potential Cause: Insufficient Reagent Potency check_completeness->reagent_potency Yes starting_material_purity Potential Cause: Poor Starting Material Purity check_completeness->starting_material_purity Yes check_side_products Side Products Observed? check_completeness->check_side_products No solution_stronger_reagent Solution: Switch to a More Powerful Reagent reagent_potency->solution_stronger_reagent solution_purify_sm Solution: Purify Starting Materials (Recrystallization, Chromatography) starting_material_purity->solution_purify_sm degradation Potential Cause: Starting Material Degradation check_side_products->degradation Yes solution_milder_conditions Solution: Use Milder Conditions or Protective Groups degradation->solution_milder_conditions

Caption: A troubleshooting workflow for low yields in oxazole synthesis.

Robinson_Gabriel_Pathway cluster_main Robinson-Gabriel Synthesis cluster_side Common Side Reactions start 2-Acylamino-ketone intermediate1 Enol/Enolate Intermediate start->intermediate1 Acid/Base Catalysis side_product1 Tar/Polymerization start->side_product1 Harsh Acid/ High Temp side_product2 Hydrolysis of Starting Material start->side_product2 Presence of Water intermediate2 Cyclized Intermediate (Oxazoline) intermediate1->intermediate2 Intramolecular Cyclization product Oxazole intermediate2->product Dehydration

Caption: Reaction pathway and common side reactions in Robinson-Gabriel synthesis.

References

preventing decarboxylation of 4-methyl-1,3-oxazole-5-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-1,3-oxazole-5-carboxylic acid. The focus is on preventing decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation of this compound?

While this compound is more stable than its 5-hydroxy- a, decarboxylation can still occur, particularly under harsh reaction conditions. The electron-rich nature of the oxazole ring can facilitate the loss of carbon dioxide. Key factors that promote decarboxylation include:

  • High Temperatures: The compound has a high melting point (239-240 °C), suggesting good thermal stability, but prolonged heating, especially above 150 °C, can induce decarboxylation.

  • Strong Acids and Bases: Extreme pH conditions can catalyze the removal of the carboxyl group.

  • Metal Catalysts: Certain transition metals, such as copper, palladium, and silver, are known to catalyze the decarboxylation of heteroaromatic carboxylic acids. This is often exploited in cross-coupling reactions.

Q2: At what temperature does decarboxylation become a significant issue?

Q3: How can I monitor for decarboxylation during my reaction?

You can monitor the progress of your reaction and check for the formation of the decarboxylated byproduct (4-methyloxazole) using techniques such as:

  • Thin Layer Chromatography (TLC): The decarboxylated product will have a different Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to detect the mass of the starting material, the desired product, and the decarboxylated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra of the crude reaction mixture can show the presence of signals corresponding to 4-methyloxazole.

Troubleshooting Guides

Issue 1: Decarboxylation during Amide Coupling Reactions

Amide bond formation requires the activation of the carboxylic acid, a step that can sometimes lead to decarboxylation if not performed under mild conditions.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Opt for coupling reagents that are effective at lower temperatures.

    • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure. These reagents generally allow for reactions to be carried out at room temperature or below.

    • Use with Caution: Carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) can sometimes require higher temperatures for less reactive amines, which may increase the risk of decarboxylation.

  • Reaction Temperature:

    • Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary.

  • Base Selection:

    • Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Use the minimum amount of base required to neutralize any acid salts and to facilitate the coupling reaction.

  • Order of Addition:

    • Pre-activate the carboxylic acid with the coupling reagent and additive for a short period (5-10 minutes) at a low temperature before adding the amine. This can minimize the exposure of the activated acid to conditions that might favor decarboxylation.

Logical Troubleshooting Workflow

G start Decarboxylation Observed during Amide Coupling coupling_reagent Review Coupling Reagent - Using high-temp reagent? start->coupling_reagent temp Check Reaction Temperature - Is it elevated? start->temp base Evaluate Base - Using a strong, nucleophilic base? start->base solution1 Switch to Low-Temp Reagent (e.g., HATU, EDC/HOBt) coupling_reagent->solution1 Yes solution2 Run Reaction at 0°C to RT temp->solution2 Yes solution3 Use Non-Nucleophilic Base (e.g., DIPEA) base->solution3 Yes end Decarboxylation Minimized solution1->end solution2->end solution3->end

Caption: Troubleshooting amide coupling decarboxylation.

Issue 2: Decarboxylation during Esterification Reactions

Esterification reactions, especially those requiring harsh conditions, can also lead to decarboxylation.

Troubleshooting Steps:

  • Avoid Strong Acid Catalysis and High Temperatures: Classical Fischer esterification with strong acids like sulfuric acid and high temperatures should be avoided.

  • Mild Esterification Methods:

    • Alkyl Halides with a Mild Base: React the carboxylic acid with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a mild base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMF, acetone) at room temperature.

    • Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions at low temperatures, but requires a stoichiometric amount of a phosphine and an azodicarboxylate.

    • Steglich Esterification: Use a carbodiimide (e.g., DCC or EDC) with a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) at room temperature or below.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is designed to minimize decarboxylation by using a modern coupling reagent at a controlled temperature.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of this compound in anhydrous DMF, add HATU.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 5 minutes.

  • Add the amine to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mild Esterification using Methyl Iodide and Potassium Carbonate

This protocol avoids acidic conditions and high temperatures.

Materials:

  • This compound (1.0 eq)

  • Methyl iodide (1.5 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add methyl iodide and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow for Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid and HATU in DMF B Cool to 0°C A->B C Add DIPEA B->C D Pre-activation (5 min @ 0°C) C->D E Add Amine D->E F Warm to RT (Stir 2-4h) E->F G Monitor by TLC/LC-MS F->G H Quench with Water & Extract G->H Reaction Complete I Aqueous Washes H->I J Dry, Concentrate I->J K Column Chromatography J->K L Pure Amide K->L

Caption: Mild amide coupling workflow.

Quantitative Data Summary

While specific kinetic data for the decarboxylation of this compound is not available, the following table provides a qualitative summary of conditions that influence its stability.

ParameterCondition to Minimize DecarboxylationCondition that Promotes Decarboxylation
Temperature ≤ Room Temperature> 150 °C
pH Neutral (pH 6-8)Strong Acid (< pH 2) or Strong Base (> pH 12)
Catalysts Avoid unnecessary metal catalystsCu, Pd, Ag salts
Amide Coupling Reagents HATU, HBTU, EDC/HOBtReagents requiring high temperatures
Esterification Methods Alkyl halides/mild base, MitsunobuStrong acid catalysis (Fischer)

optimization of reaction conditions for synthesizing 4-methyl-1,3-oxazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid and its derivatives. Our goal is to facilitate the optimization of reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and its derivatives?

A1: Several reliable methods exist, with the choice depending on available starting materials and desired substitution patterns. Key syntheses include:

  • From Ethyl 2-chloroacetoacetate and Formamide: A straightforward approach to the parent this compound.

  • Hydrolysis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate: A common final step if the ester is synthesized first.

  • The Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones and is versatile for preparing various substituted oxazoles.[1][2][3]

  • The Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce the oxazole ring.[4][5][6][7][8] It is known for its mild conditions and tolerance of various functional groups.

  • Direct Synthesis from Carboxylic Acids: A modern and efficient method that directly converts a carboxylic acid to an oxazole using a triflylpyridinium reagent, offering a broad substrate scope.[9][10]

Q2: I am experiencing low yields in my synthesis of this compound. What are the likely causes and how can I improve the yield?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps based on your synthetic route:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials. If the reaction is sluggish, consider increasing the temperature or reaction time.

  • Purity of Starting Materials: Impurities in your starting materials, such as the aldehyde in a Van Leusen synthesis or the α-acylamino ketone in a Robinson-Gabriel synthesis, can lead to side reactions and lower yields.[5][11] Ensure all reagents are pure and dry before use.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in the Van Leusen synthesis, a stronger base like potassium tert-butoxide may be more effective than potassium carbonate.[5]

  • Product Degradation: The oxazole ring, particularly with certain substituents, can be sensitive to harsh acidic or basic conditions.[11] Use milder reagents where possible and control the reaction temperature carefully.

Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A3: Byproduct formation is a common challenge. Here are some frequent side products and strategies to mitigate them:

  • Incomplete Cyclization or Elimination: In the Robinson-Gabriel and Van Leusen syntheses, intermediate products like dihydrooxazoles or enamides may be isolated if the final elimination step is incomplete.[5][11] Using a stronger dehydrating agent or a stronger base and increasing the reaction temperature can drive the reaction to completion.[5][11]

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of reactive intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Formation of Isomeric Byproducts: In some syntheses, regioisomers can form. Purification of intermediates before proceeding to the next step can be crucial.

  • Decomposition of Reagents: TosMIC in the Van Leusen synthesis can decompose in the presence of water and base.[5] Maintaining anhydrous conditions is essential.

Q4: What are the best practices for purifying this compound and its derivatives?

A4: The purification strategy will depend on the physical state and stability of your compound.

  • Aqueous Workup and Extraction: This is a fundamental first step to remove water-soluble impurities. By adjusting the pH, you can selectively extract the acidic product into an aqueous basic layer and then re-acidify to precipitate or extract the purified acid.[12]

  • Recrystallization: For solid compounds, recrystallization is a highly effective method to achieve high purity.[13][14] Common solvents for recrystallization of carboxylic acids include ethanol-water mixtures.[15]

  • Column Chromatography: Silica gel chromatography is a common technique. To improve the separation and recovery of carboxylic acids, it is often beneficial to add a small amount of acetic or formic acid to the eluent.[12]

  • Handling Sensitive Compounds: For compounds that are unstable on silica gel, alternative stationary phases like alumina or reverse-phase silica can be used. Protecting sensitive functional groups before purification may also be necessary.[12]

Troubleshooting Guides

Problem 1: Low Yield in the Hydrolysis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate
Potential CauseRecommended Solution
Incomplete Hydrolysis Monitor the reaction by TLC to ensure all the starting ester has been consumed. If necessary, increase the reaction time or the concentration of the base (e.g., LiOH, NaOH).[15]
Product Decomposition Prolonged exposure to strong basic or acidic conditions, especially at elevated temperatures, can lead to degradation. Use a moderate temperature and work up the reaction as soon as it is complete.[16]
Loss during Workup Ensure the pH is sufficiently acidic during the precipitation of the carboxylic acid to minimize its solubility in the aqueous layer. Wash the precipitated product with cold water to reduce losses.
Problem 2: Byproduct Formation in the Van Leusen Oxazole Synthesis
Potential CauseRecommended Solution
Formation of Oxazoline Intermediate The elimination of the tosyl group may be incomplete. Increase the reaction temperature after the initial addition of reagents or use a stronger, non-nucleophilic base like DBU.[5]
Formation of Nitrile Byproduct This can occur if the aldehyde starting material is contaminated with its corresponding carboxylic acid. Ensure the aldehyde is pure before use.
Decomposition of TosMIC TosMIC is sensitive to moisture.[5] Use anhydrous solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids [9]

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1Et3NCH2Cl2rt60ND
2DIPEACH2Cl2rt60ND
3DBUCH2Cl2rt60<10
42,6-LutidineCH2Cl2rt6030
5DMAPCH2Cl2rt6070
6DMAP (1.3 equiv)CH2Cl2403085
7 DMAP (1.5 equiv) CH2Cl2 40 30 96
8DMAPDMSO403075
9DMAPTHF403080
10DMAP1,4-Dioxane403078
11DMAPMeCN403082

Standard reaction conditions: 3-fluorobenzoic acid (1.0 equiv), ethyl isocyanoacetate (1.2 equiv), DMAP-Tf (1.3 equiv), and base in the specified solvent (0.1 M). ND: not detected.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 2-chloroacetoacetate and Formamide

This protocol is adapted from a general procedure for the synthesis of 4-methyloxazole-5-carboxylic esters.[17]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 eq.) and formamide (2.0-3.0 eq.).

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2.0-2.5 eq.) in water. Stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.

  • Workup: Acidify the reaction mixture with a dilute solution of hydrochloric acid until the pH is approximately 2-3. The this compound will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate[15]
  • Reaction Setup: Dissolve the ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1.0 eq.) in a 2:3:1 mixture of THF/MeOH/H₂O.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Solvent Removal: Remove the volatile solvents under reduced pressure.

  • Acidification: Acidify the residue with 1N hydrochloric acid.

  • Isolation: Filter the resulting precipitate, wash the filter cake with water, and dry in a vacuum to yield 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid.

  • Purification: Recrystallize the product from 75% ethanol.

Mandatory Visualization

experimental_workflow start Start: Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash_base Wash with Aqueous Base (e.g., NaHCO3 soln.) dissolve->wash_base separate_aq Separate Aqueous Layer (contains product salt) wash_base->separate_aq Product moves to aqueous phase organic_impurities Organic Layer (neutral/basic impurities) wash_base->organic_impurities acidify Acidify Aqueous Layer (e.g., 1M HCl) separate_aq->acidify extract Extract with Organic Solvent acidify->extract Product precipitates or is extracted dry Dry Organic Extracts (e.g., Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate purified Purified 4-methyl-1,3-oxazole- 5-carboxylic acid evaporate->purified troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Conditions: - Increase Temperature/Time - Change Base/Solvent incomplete->optimize_conditions check_purity Check Starting Material Purity complete->check_purity end Improved Yield and Purity optimize_conditions->end impure_sm Impure Starting Material check_purity->impure_sm Impure analyze_byproducts Analyze Byproducts (NMR, MS) check_purity->analyze_byproducts Pure purify_sm Purify Starting Materials impure_sm->purify_sm purify_sm->end side_reactions Identify Side Reactions analyze_byproducts->side_reactions modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions modify_conditions->end

References

stability of 4-methyl-1,3-oxazole-5-carboxylic acid under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential information regarding the stability of 4-methyl-1,3-oxazole-5-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the oxazole ring in this compound?

A1: The 1,3-oxazole ring is an aromatic heterocycle. Generally, oxazoles exhibit moderate aromaticity, making them relatively stable but susceptible to degradation under certain conditions. They are considered weakly basic, with the nitrogen at position 3 being the site of protonation.[1][2] While more resistant to acids than furans, they can be sensitive to both strong acidic and strong basic conditions, which can lead to ring cleavage.[3][4] The specific substitution pattern of this compound will influence its exact stability profile.

Q2: How does this compound behave under acidic conditions?

A2: The oxazole ring is generally more stable in acidic media compared to basic media.[3] However, exposure to concentrated or strong acids, especially at elevated temperatures, can lead to hydrolytic cleavage of the oxazole ring.[5][6] Studies on related benzoxazoles have shown that acid-catalyzed hydrolysis can occur, with the rate being pH-dependent.[7][8] For this compound, prolonged exposure to harsh acidic conditions (e.g., >1N HCl, elevated temperature) could lead to the formation of acyclic degradation products. One publication noted the hydrolysis of a different oxazole derivative using 6 N HCl at 100°C.[9][10]

Q3: Is this compound stable under basic conditions?

A3: The oxazole ring is generally more susceptible to degradation under basic conditions. Strong bases can promote hydrolytic ring opening.[11] For instance, studies on the related isoxazole ring in leflunomide show noticeable decomposition at basic pH (pH 10), which is accelerated at higher temperatures.[5] It is anticipated that this compound would also be labile in the presence of strong bases like sodium hydroxide, potentially leading to ring cleavage.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of oxazoles and related carboxylic acids, two primary degradation pathways are anticipated:

  • Hydrolytic Ring Opening: This is a common degradation pathway for oxazoles under both acidic and basic conditions, leading to the cleavage of the heterocyclic ring.[11]

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can be susceptible to the loss of carbon dioxide (CO₂), particularly upon heating.[11]

Q5: What are the typical signs of degradation of this compound?

A5: Signs of degradation can include:

  • A change in the physical appearance (e.g., color) of the material.

  • The appearance of new peaks and a decrease in the main peak area in analytical chromatograms (e.g., HPLC).

  • A decrease in the purity of the material over time.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent reaction yields or purity when using this compound. Degradation of the starting material due to improper storage or handling.Confirm the purity of the starting material before use with a suitable analytical method like HPLC. Store the compound in a tightly sealed container in a cool, dry, and dark place to minimize exposure to moisture, high temperatures, and light.[11]
Appearance of unexpected side products in reactions. Instability of the oxazole ring under the reaction conditions (e.g., strong base or acid).If using strongly basic or acidic reagents, consider alternative, milder reaction conditions. For instance, if attempting a reaction that requires a strong base, explore weaker bases or different catalytic systems that operate under neutral or mildly basic/acidic conditions.
Difficulty in separating the parent compound from its impurities. The analytical method is not stability-indicating.Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and ensuring the chromatographic method can resolve these products from the parent compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9]

Objective: To determine the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol) for sample preparation.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1N HCl. Heat the solution (e.g., at 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it, and dilute to a known concentration for analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1N NaOH. Maintain at room temperature or gently heat (e.g., 40-60°C) for a specified period, taking aliquots at various time points. Neutralize and dilute for analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a specified period and take aliquots for analysis.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified duration.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development (Example)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Example Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
Column Temperature Ambient or controlled (e.g., 30°C).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The following table provides a hypothetical summary of forced degradation results for this compound. Actual results would need to be determined experimentally.

Stress Condition % Degradation Number of Degradants Observations
0.1N HCl (80°C, 24h)15%2Significant degradation with two major degradant peaks observed.
0.1N NaOH (60°C, 8h)40%3Rapid degradation with multiple degradant peaks.
3% H₂O₂ (RT, 24h)5%1Minor degradation observed.
Dry Heat (100°C, 48h)<2%0Compound is relatively stable to dry heat.
Photolytic<5%1Minor degradation upon exposure to UV light.

Visualizations

Logical Workflow for Stability Assessment

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Stability Study Goals B Review Literature for Analog Stability A->B C Develop Stability-Indicating HPLC Method B->C D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Analyze Samples by HPLC D->E F Quantify Degradation & Identify Degradants E->F G Propose Degradation Pathways F->G H Generate Stability Report G->H G cluster_acid Acidic Conditions (H⁺, H₂O, Δ) cluster_base Basic Conditions (OH⁻, H₂O, Δ) cluster_thermal Thermal Stress (Δ) Parent This compound A Hydrolytic Ring Opening Parent->A B Hydrolytic Ring Opening Parent->B C Decarboxylation Parent->C D D A->D Acyclic Products E E B->E Acyclic Products F F C->F 4-methyl-1,3-oxazole + CO₂

References

identifying and minimizing byproducts in 4-methyl-1,3-oxazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of ethyl 4-methyl-1,3-oxazole-5-carboxylate from ethyl 2-chloroacetoacetate and formamide is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this Robinson-Gabriel type synthesis are common and can be attributed to several factors. Traditionally, this reaction is known for moderate yields, sometimes as low as 30-50%. However, yields can be significantly improved.

Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction temperature is maintained at 120-150°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can be several hours.[2]

  • Excess Formamide: While an excess of formamide is necessary, a very large excess can complicate purification.

    • Solution: Use a moderate excess of formamide, typically 2 to 10 molar equivalents relative to the ethyl 2-chloroacetoacetate.[1]

  • Suboptimal Work-up: Product loss can occur during the work-up and purification steps.

    • Solution: After cooling the reaction mixture, carefully add a potassium or sodium carbonate solution to neutralize the generated acids.[2] Thoroughly extract the product with a suitable organic solvent. Purification by distillation is often required to separate the product from unreacted starting materials and high-boiling byproducts.[1][2]

  • Byproduct Formation: Several side reactions can reduce the yield of the desired product.

    • Solution: See the questions below for specific byproduct identification and minimization strategies. A newer process suggests that removing carboxylic acid and water from the reaction mixture during the entire reaction can lead to yields of over 80%.

Q2: I am observing significant byproduct formation in the synthesis of ethyl 4-methyl-1,3-oxazole-5-carboxylate. What are the likely impurities and how can I minimize them?

A2: The reaction between ethyl 2-chloroacetoacetate and formamide can lead to several byproducts.

Common Byproducts and Minimization Strategies:

  • Unreacted Starting Materials: Incomplete conversion is a common issue.

    • Identification: Presence of spots corresponding to ethyl 2-chloroacetoacetate and formamide in TLC or GC-MS analysis of the crude product.

    • Minimization: Increase reaction time and/or temperature, but monitor for decomposition. Ensure efficient mixing of the reactants.

  • Formation of Amide Byproducts: Formamide can react in undesirable ways.

    • Identification: Complex mixture of polar byproducts observed by TLC or LC-MS.

    • Minimization: Careful control of reaction temperature can disfavor the formation of these byproducts.

  • Polymerization/Tar Formation: The reaction conditions can lead to the formation of polymeric materials, especially at higher temperatures.[3]

    • Identification: Dark, tarry residue in the reaction flask.

    • Minimization: Avoid excessive heating. Lowering the reaction temperature and extending the reaction time may provide a better yield of the desired product over tar.[3]

Q3: The hydrolysis of my ethyl 4-methyl-1,3-oxazole-5-carboxylate to the carboxylic acid is incomplete. How can I drive this reaction to completion?

A3: Incomplete hydrolysis of the ester is a frequent challenge.

Troubleshooting Steps:

  • Insufficient Base: The amount of base may not be sufficient to completely saponify the ester.

    • Solution: Use a molar excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Inadequate Reaction Time or Temperature: The hydrolysis may be slow under the current conditions.

    • Solution: Increase the reaction time and/or gently heat the reaction mixture. Monitoring the disappearance of the starting ester by TLC is crucial.

  • Poor Solubility: The ester may not be fully dissolved in the reaction medium, limiting the reaction rate.

    • Solution: Use a co-solvent system such as water/methanol or water/ethanol to ensure the ester is fully solubilized.

Q4: I am observing byproducts during the hydrolysis of the ethyl ester. What are they and how can I avoid them?

A4: The primary byproduct of concern during hydrolysis is the decarboxylated oxazole.

Byproduct Identification and Minimization:

  • Decarboxylation: The oxazole ring can be susceptible to decarboxylation, especially under harsh basic conditions or at elevated temperatures, leading to the formation of 4-methyl-1,3-oxazole.

    • Identification: A more volatile, less polar byproduct than the desired carboxylic acid, detectable by GC-MS.

    • Minimization: Use milder hydrolysis conditions. Avoid prolonged heating at high temperatures. Careful neutralization of the reaction mixture is also important.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Ethyl 4-methyl-1,3-oxazole-5-carboxylate Synthesis

Starting MaterialsReagents & ConditionsProductReported YieldReference
Ethyl 2-chloroacetoacetate, Formamide120-135°C, 18 hoursEthyl 4-methyl-1,3-oxazole-5-carboxylate31%[2]
Ethyl α-chloroacetoacetate, Formamide150°C, 2 hoursEthyl 4-methyl-1,3-oxazole-5-carboxylate40%[1]
Ethyl α-chloroacetoacetate, Formamide120°C, 12 hoursEthyl 4-methyl-1,3-oxazole-5-carboxylate49%[1]
Ethyl α-chloroacetoacetate, Formamide120°C, 4 hoursEthyl 4-methyl-1,3-oxazole-5-carboxylate43%[1]
2-acylamino-ketone, Concentrated H₂SO₄, Acetic anhydride90-100°C2,5-disubstituted oxazoleVariable[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate

This protocol is adapted from established procedures for the Robinson-Gabriel synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 equivalent) and formamide (2.5 to 3.0 equivalents).

  • Heating: Heat the reaction mixture to 120-135°C and maintain this temperature for 12-18 hours.[1][2]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add a 1N aqueous solution of potassium carbonate (K₂CO₃) dropwise until gas evolution ceases.[2]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as a 2:1 mixture of benzene/ether or ethyl acetate (3 x volume of the aqueous phase).[2]

  • Purification: Combine the organic layers, wash with water, and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield ethyl 4-methyl-1,3-oxazole-5-carboxylate as a white solid.[2]

Protocol 2: Hydrolysis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate

This protocol outlines the saponification of the ethyl ester to the desired carboxylic acid.

  • Reaction Setup: Dissolve ethyl 4-methyl-1,3-oxazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide (1.5 to 2.0 equivalents) in water to the ester solution. Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate cluster_hydrolysis Hydrolysis to Carboxylic Acid Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Intermediate Acylamino-ketone Intermediate Ethyl 2-chloroacetoacetate->Intermediate + Formamide Formamide Formamide Formamide->Intermediate Product_Ester Ethyl 4-methyl-1,3-oxazole-5-carboxylate Intermediate->Product_Ester Cyclodehydration (Heat) Byproduct_Polymer Polymerization/Tar Intermediate->Byproduct_Polymer Side Reaction (Excess Heat) Product_Acid This compound Product_Ester->Product_Acid NaOH, H₂O/EtOH Byproduct_Decarboxylation 4-methyl-1,3-oxazole (Decarboxylation) Product_Acid->Byproduct_Decarboxylation Side Reaction (Excess Heat/Base)

Caption: Synthetic pathway for this compound and key byproducts.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Step Which step is problematic? Start->Check_Step Synthesis_Step Ester Synthesis Check_Step->Synthesis_Step Synthesis Hydrolysis_Step Ester Hydrolysis Check_Step->Hydrolysis_Step Hydrolysis Incomplete_Synthesis Incomplete Reaction? Synthesis_Step->Incomplete_Synthesis Incomplete_Hydrolysis Incomplete Hydrolysis? Hydrolysis_Step->Incomplete_Hydrolysis Increase_Time_Temp_Synth Increase reaction time/temperature. Monitor by TLC. Incomplete_Synthesis->Increase_Time_Temp_Synth Yes Byproducts_Synth Significant Byproducts? Incomplete_Synthesis->Byproducts_Synth No Increase_Time_Temp_Synth->Byproducts_Synth Control_Temp Optimize temperature to avoid tar formation. Byproducts_Synth->Control_Temp Yes Pure_Product Pure Product Byproducts_Synth->Pure_Product No Control_Temp->Pure_Product Increase_Base_Time_Temp Increase base concentration, time, or temperature. Use co-solvent. Incomplete_Hydrolysis->Increase_Base_Time_Temp Yes Byproducts_Hydrolysis Decarboxylation? Incomplete_Hydrolysis->Byproducts_Hydrolysis No Increase_Base_Time_Temp->Byproducts_Hydrolysis Milder_Conditions Use milder hydrolysis conditions (lower temp). Byproducts_Hydrolysis->Milder_Conditions Yes Byproducts_Hydrolysis->Pure_Product No Milder_Conditions->Pure_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 4-methyl-1,3-oxazole-5-carboxylic acid.

Physicochemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₅H₅NO₃[1][2]
Molecular Weight 127.10 g/mol [1][2]
Appearance White powder to crystal[3]
pKa (Predicted) 2.09 ± 0.31[3]
Storage Temperature Sealed in dry, under -20°C in a freezer[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

The primary challenges stem from the compound's intrinsic properties:

  • High Polarity: The carboxylic acid group imparts high polarity, which can cause strong interactions with polar stationary phases like silica gel, leading to poor elution and recovery.[4] It can also lead to solubility issues.[4]

  • Byproduct Removal: Syntheses, particularly those using reagents like triphenylphosphine, can produce byproducts such as triphenylphosphine oxide, which complicates the workup and purification process.[5] Separating byproducts with similar polarity to the target compound is also a significant challenge.[4]

  • Potential Instability: While this compound itself is relatively stable, oxazole rings, especially those with certain substituents like a 5-hydroxy group, can be unstable.[4][6] They may be susceptible to hydrolytic ring-opening or decarboxylation under harsh acidic, basic, or high-temperature conditions.[6][7]

Q2: My compound shows low recovery after silica gel column chromatography. What are the likely causes and solutions?

Low recovery from silica gel is a frequent issue. The main causes and troubleshooting steps are outlined below.

Potential CauseTroubleshooting & Optimization
Irreversible Adsorption The polar carboxylic acid group can bind strongly to the acidic silica surface, resulting in poor elution.[4] Solution: Add a small amount (0.1-1%) of a competitive polar solvent like acetic or formic acid to the mobile phase to improve peak shape and recovery.[4]
Degradation on Silica Gel Some oxazole derivatives are unstable on the acidic surface of silica gel.[4] Solution: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (treated with triethylamine).[4] Reversed-phase chromatography is another viable alternative.[4]
Inappropriate Solvent System The chosen eluent may be too non-polar to effectively elute the compound. Solution: Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[4] For highly polar compounds, a mixture of dichloromethane and methanol can be effective.[4] Always monitor fractions using Thin-Layer Chromatography (TLC).[4]

Q3: I'm having trouble with recrystallization. The compound either "oils out" or won't crystallize at all. What should I do?

Recrystallization relies on differences in solubility and can be a very effective purification method for solids.[4]

  • If the Compound "Oils Out" (Forms Liquid Droplets): This often happens if the solution is supersaturated or cools too quickly, causing the compound to come out of solution above its melting point. To resolve this, return the flask to the heat source, add a small amount of additional solvent to ensure the compound fully redissolves, and then allow it to cool more slowly.[8]

  • If No Crystals Form: The solution may be too dilute. Return it to the heat source and carefully boil off some of the solvent to concentrate it.[8] If crystals still do not form, try the following:

    • Scratch the Flask: Use a glass stirring rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[8]

    • Add a Seed Crystal: Introduce a tiny crystal of the crude or pure compound to initiate crystallization.[8]

    • Lower the Temperature: Use a colder cooling bath to encourage precipitation.[8]

Q4: How can I effectively remove a persistent byproduct with a polarity similar to my product?

When column chromatography is ineffective due to similar polarities, consider these alternative strategies:[4]

  • Recrystallization: This technique separates compounds based on differences in solubility in a specific solvent, which may be more effective than relying on polarity differences.[4]

  • Aqueous Extraction: Exploit the acidic nature of your product. Dissolve the crude mixture in an organic solvent and wash with an aqueous base (e.g., sodium bicarbonate). Your carboxylic acid will be deprotonated and move to the aqueous layer, while neutral impurities remain in the organic layer.[4] The aqueous layer can then be separated, acidified, and the pure product extracted back into an organic solvent.[4]

  • Derivatization: Temporarily convert the carboxylic acid to a derivative (e.g., an ester) to significantly alter its polarity. Purify the derivative by chromatography and then hydrolyze it back to the carboxylic acid.

Q5: What are the recommended storage conditions for the purified this compound?

The compound should be stored in a tightly sealed container in a dry environment. For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C.[3] Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture absorption, especially since polar compounds can be hygroscopic.[4]

Troubleshooting Guides

Problem 1: Low Yield After Aqueous Workup

Low_Yield_Workup

Caption: Troubleshooting workflow for low yield during aqueous workup.

Problem 2: Persistent Impurities After Purification

Impurity_Troubleshooting

Caption: Logical workflow for identifying and minimizing impurities.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[4]

Aqueous_Workup_Workflow

Caption: Experimental workflow for the extraction of the target compound.

Detailed Steps:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.[4]

  • Acid Wash: Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any basic impurities.[4]

  • Base Extraction: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The this compound will be deprotonated and transfer to the aqueous layer, leaving neutral impurities behind.[4]

  • Separation: Carefully separate the aqueous layer containing the salt of your product.[4]

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out or the solution becomes acidic (check with pH paper).[4]

  • Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent to recover the purified product.[4]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.[4]

Protocol 2: Silica Gel Column Chromatography

This protocol is for purifying the compound using silica gel chromatography, with modifications to handle a polar carboxylic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).[4] Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.[4]

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., n-hexane/ethyl acetate).[5]

    • Gradually increase the eluent polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[4]

    • To improve elution and peak shape, consider adding 0.1-1% of acetic or formic acid to the mobile phase.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. If acetic or formic acid was used, it may need to be removed by co-evaporation with a suitable solvent or under a high vacuum.[4]

References

Technical Support Center: Synthesis of 4-Methyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete hydrolysis of the ester intermediate.- Extend the reaction time for the hydrolysis step.- Increase the equivalents of the base (e.g., LiOH or NaOH).- Ensure the reaction temperature is sufficient to drive the reaction to completion.[1]
Poor temperature control during the reaction, leading to side products.- On a larger scale, ensure efficient stirring and use a temperature-controlled reactor to manage exothermic events.
Degradation of the product.- Avoid prolonged exposure to high temperatures, which can cause decarboxylation.[1]
Presence of Impurities Unhydrolyzed ester intermediate (higher Rf value on TLC).- Optimize the hydrolysis conditions as described above.- Purify the final product by recrystallization from a suitable solvent system or by column chromatography.[1]
Starting materials from the initial ring formation step.- Ensure the initial cyclization reaction goes to completion by monitoring with TLC or HPLC.- Optimize the purification of the intermediate ester.
Decarboxylation of the final product.- Avoid excessive heat during workup, purification, and drying.[1]
Poor Solubility of Intermediates The ester intermediate has poor solubility in the hydrolysis solvent system.- Add a co-solvent such as THF or methanol to improve solubility during hydrolysis.[1]
Difficulty with Product Isolation The carboxylic acid product does not precipitate upon acidification.- After acidification, extract the aqueous layer with an appropriate organic solvent like ethyl acetate.[1]
Reaction Stalls During Scale-Up Inefficient mixing or mass transfer in a larger reactor.- Use an appropriate overhead stirrer and reactor geometry to ensure proper mixing of reagents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently used method involves the reaction of ethyl 2-chloroacetoacetate with formamide to form the ethyl ester of this compound, followed by hydrolysis of the ester to the carboxylic acid.[2]

Q2: My final product has a broad melting point. What could be the issue?

A2: A broad melting point typically indicates the presence of impurities.[1] Common impurities include the unhydrolyzed ester intermediate, residual starting materials, or side products from the reaction.[1] It is recommended to analyze the product using techniques like TLC, HPLC, or NMR to identify the impurities and then select an appropriate purification method, such as recrystallization or column chromatography.[1]

Q3: I am observing a significant amount of an impurity with a higher Rf value on my TLC plate compared to the desired carboxylic acid. What is it likely to be?

A3: An impurity with a higher Rf value is less polar than your product. This is very likely the unhydrolyzed ester precursor, ethyl 4-methyl-1,3-oxazole-5-carboxylate. Incomplete hydrolysis is a common issue. To resolve this, you can increase the reaction time or the amount of base used in the hydrolysis step.[1]

Q4: Are there alternative methods for synthesizing the oxazole ring?

A4: Yes, several methods exist for synthesizing oxazole rings, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the Van Leusen oxazole synthesis.[1][3] The choice of method may depend on the availability of starting materials and the desired substitution pattern on the oxazole ring.

Q5: What are the key safety precautions to consider during this synthesis?

A5: The synthesis involves handling chemicals that can be irritating or harmful. For instance, this compound is known to cause skin and serious eye irritation.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for each reagent for specific handling instructions.[4]

Experimental Protocols

Synthesis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate

A general procedure involves heating ethyl 2-chloroacetoacetate with formamide.[2] The reaction mixture is then cooled, and the product can be isolated and purified.

Hydrolysis to this compound

The ethyl ester intermediate is treated with an aqueous solution of a base, such as sodium hydroxide, at room temperature.[2] After the reaction is complete, the mixture is acidified with an acid like HCl to precipitate the carboxylic acid product.[2] The solid product is then collected by filtration and washed.[2]

Parameter Value Reference
Hydrolysis Base 3M NaOH (aq)[2]
Acidification 32% HCl (aq) to pH 2[2]
Reaction Time (Hydrolysis) 4 hours[2]
Reaction Temperature Room Temperature[2]

Visualizations

experimental_workflow cluster_synthesis Ester Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification start Ethyl 2-chloroacetoacetate + Formamide reaction1 Heat (e.g., 120°C) start->reaction1 intermediate Ethyl 4-methyl-1,3-oxazole-5-carboxylate reaction1->intermediate base Add Base (e.g., NaOH) intermediate->base acidify Acidify (e.g., HCl) base->acidify product This compound acidify->product filtration Filtration product->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure Product recrystallization->final_product troubleshooting_flowchart start Low Yield or Impure Product check_hydrolysis Check for complete hydrolysis (TLC/HPLC) start->check_hydrolysis incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis No complete_hydrolysis Hydrolysis Complete check_hydrolysis->complete_hydrolysis Yes optimize_hydrolysis Increase base concentration, reaction time, or temperature incomplete_hydrolysis->optimize_hydrolysis purify Purify by Recrystallization or Chromatography optimize_hydrolysis->purify check_impurities Identify other impurities (NMR, MS) complete_hydrolysis->check_impurities starting_material Unreacted Starting Materials check_impurities->starting_material Starting Materials Present decarboxylation Decarboxylation Product check_impurities->decarboxylation Decarboxylation Product Present check_impurities->purify Other Impurities optimize_synthesis Optimize initial cyclization reaction conditions starting_material->optimize_synthesis optimize_synthesis->purify avoid_heat Avoid excessive heat during workup/purification decarboxylation->avoid_heat avoid_heat->purify

References

managing the reactivity of the carboxylic acid group during oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the reactivity of the carboxylic acid group during oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My oxazole synthesis using a carboxylic acid starting material is giving a low yield. What are the potential causes and how can I improve it?

Low yields in oxazole synthesis involving carboxylic acids can stem from several factors. Common issues include incomplete activation of the carboxylic acid, undesirable side reactions, or instability of the final oxazole product.

Troubleshooting Steps:

  • Ensure Complete Carboxylic Acid Activation: The carboxylic acid typically requires activation to become sufficiently electrophilic for cyclization.

    • Method A: Acyl Chloride Formation: Conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride is a common activation method. Ensure complete conversion and removal of excess reagent before proceeding.[1]

    • Method B: Coupling Agents: Amide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) can be used for in situ activation.[1]

    • Method C: Triflylpyridinium Reagent: For direct synthesis from carboxylic acids, a triflylpyridinium reagent like DMAP-Tf can be employed for in situ activation.[2]

  • Optimize Reaction Conditions:

    • Temperature: Elevated temperatures can sometimes lead to decarboxylation of the carboxylic acid or degradation of the oxazole ring.[3] Experiment with a lower reaction temperature.

    • Base: The choice and amount of base can be critical. For instance, in the synthesis of 4,5-disubstituted oxazoles using DMAP-Tf, DMAP as a base was found to be superior to NEt3 or DIPEA.[2]

  • Consider a Protecting Group Strategy: If the reaction conditions are incompatible with a free carboxylic acid (e.g., use of strong bases or nucleophiles), protecting the carboxylic acid as an ester is a common strategy.[4]

Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

Side reactions are a frequent challenge. Identifying the byproduct can help in diagnosing the problem.

Common Side Reactions and Solutions:

  • Decarboxylation: The loss of CO2 from the carboxylic acid group can occur, especially at higher temperatures.[3]

    • Solution: Perform the reaction at the lowest effective temperature. If possible, protect the carboxylic acid as an ester, which is less prone to decarboxylation.

  • Ring Opening of the Oxazole Product: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during workup.[3]

    • Solution: Employ milder workup procedures. Use a saturated aqueous solution of sodium bicarbonate for neutralization instead of stronger bases.[1][3]

  • Formation of Isomeric Byproducts: In some syntheses, regioisomers can form.

    • Solution: Purifying intermediates before the cyclization step can ensure higher isomeric purity of the final product.[3]

  • Unreacted Starting Materials: The presence of starting materials in the final product indicates an incomplete reaction.

    • Solution: Ensure accurate stoichiometry of reagents and allow for sufficient reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[1][3]

Troubleshooting Guide: Protecting Group Strategies

Problem: My reaction is failing due to the reactivity of the carboxylic acid proton or its nucleophilic character.

In syntheses involving strong bases, Grignard reagents, or other organometallics, the acidic proton of the carboxylic acid will interfere. The carboxylate can also act as a nucleophile. In such cases, a protecting group is necessary.[4]

G

Q3: Which protecting group should I choose for my carboxylic acid?

Esters are the most common protecting groups for carboxylic acids.[4] The choice depends on the stability of your molecule to the deprotection conditions.

Protecting GroupCommon Formation MethodDeprotection ConditionsStability
Methyl Ester Fischer esterification (MeOH, acid catalyst) or diazomethane.Acid or base hydrolysis (e.g., LiOH, NaOH).[5]Stable to mild conditions.
Ethyl Ester Fischer esterification (EtOH, acid catalyst).Acid or base hydrolysis.[4]Similar to methyl esters.
tert-Butyl Ester Isobutylene with acid catalyst or Boc-anhydride.Acidic conditions (e.g., TFA, HCl).[5]Stable to base and hydrogenolysis.
Benzyl Ester Benzyl alcohol with acid catalyst or benzyl bromide with base.Hydrogenolysis (H₂, Pd/C).[5]Stable to acid and base.
Silyl Esters (e.g., TMS) Silyl chloride (e.g., TMSCl) with a base.Acid, base, or fluoride ion (e.g., TBAF).[5]Labile, suitable for mild conditions.
Oxazoline Reaction with an amino alcohol.Strong hot acid (e.g., 6M HCl, heat).[5]Stable to Grignard reagents and hydrides.[6]

Experimental Protocols

Protocol 1: Activation of Oxazole-4-Carboxylic Acid via Acyl Chloride Formation [1]

  • Dissolve the oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • The crude acyl chloride can then be used in the subsequent reaction (e.g., amide bond formation) without further purification.

Protocol 2: Direct Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids [2]

  • To a solution of the carboxylic acid (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the isocyanoacetate (1.2 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv).

  • Stir the reaction mixture at 40 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel.

G

Quantitative Data Summary

Table 2: Optimization of Base and Solvent for Direct Oxazole Synthesis from 3-Fluorobenzoic Acid [2]

EntryBase (1.5 equiv)SolventTime (min)Temperature (°C)Yield (%)
1NEt₃CH₂Cl₂60rt0
2DIPEACH₂Cl₂60rt0
3DABCOCH₂Cl₂60rt47
4DMAP CH₂Cl₂ 30 40 96
5DMAPDMSO3040Not Detected
6DMAP1,4-Dioxane304037
7DMAPTHF304040
8DMAPMeCN3040Not Detected

Reaction Conditions: 3-fluorobenzoic acid (1.0 equiv), ethyl isocyanoacetate (1.2 equiv), DMAP-Tf (1.3 equiv) in the specified solvent (0.1 M).

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common synthetic routes to 4-methyl-1,3-oxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The following sections detail the methodologies, present key performance indicators, and offer experimental protocols for researchers and professionals in drug development and chemical synthesis.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound and its esters are evaluated: a one-pot condensation reaction and a two-step formylation-cyclization sequence. Both methods utilize readily available starting materials.

Parameter Route 1: One-Pot Condensation Route 2: Two-Step Formylation and Cyclization (for the ethyl ester)
Starting Materials Ethyl 2-chloroacetoacetate, FormamideEthyl 2-chloroacetoacetate, Sodium formate, Formamide
Key Intermediates In-situ formationEthyl 2-formoxyacetoacetate
Reported Yield 64.5% for the carboxylic acid[1]Up to 65% for the ethyl ester[2]
Reaction Steps 12
Key Reagents Formamide, NaOH (for saponification)Sodium formate, Formamide, Sulfuric acid (catalyst)[2]
Advantages Procedurally simple (one-pot)May offer better control over side reactions by separating steps
Disadvantages Moderately exothermic reaction during workup[3]Higher consumption of formamide, potentially lower overall yield for the carboxylic acid after hydrolysis[2]

Visualization of Synthetic Pathways

The following diagram illustrates the two compared synthetic routes to the 4-methyloxazole-5-carboxylate core structure.

Synthetic_Routes cluster_0 Route 1: One-Pot Condensation cluster_1 Route 2: Two-Step Synthesis (Ester) A1 Ethyl 2-chloroacetoacetate C1 4-methyl-1,3-oxazole- 5-carboxylic acid A1->C1 120 °C, 5h then NaOH B1 Formamide B1->C1 A2 Ethyl 2-chloroacetoacetate C2 Ethyl 2-formoxyacetoacetate A2->C2 DMF B2 Sodium formate B2->C2 E2 Ethyl 4-methyl-1,3-oxazole- 5-carboxylate C2->E2 H₂SO₄ (cat.), heat D2 Formamide D2->E2

Comparison of synthetic routes to the 4-methyloxazole-5-carboxylate core.

Experimental Protocols

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

  • 3M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Ethyl 2-chloroacetoacetate (1 equivalent) is mixed with formamide (approximately 2.8 equivalents).

  • The resulting solution is heated to 120 °C and maintained for 5 hours.

  • After the reaction period, the mixture is cooled to room temperature and allowed to stand overnight under a nitrogen atmosphere.

  • A 3M aqueous solution of NaOH (6 volumes) is added to the mixture. This hydrolysis step is moderately exothermic, and the mixture is stirred for 4 hours at room temperature.

  • Ethyl acetate (6 volumes) is added, and the aqueous and organic layers are separated.

  • The aqueous phase is further extracted twice with ethyl acetate.

  • The combined organic layers are concentrated by distillation.

  • The resulting solid is collected and dried under reduced pressure at 40 °C overnight to yield this compound.

Step 2a: Synthesis of Ethyl 2-formoxyacetoacetate

Materials:

  • Ethyl 2-chloroacetoacetate

  • Sodium formate

  • Dimethylformamide (DMF)

Procedure:

  • Ethyl 2-chloroacetoacetate is reacted with sodium formate in DMF to produce ethyl 2-formoxyacetoacetate.

Step 2b: Cyclization to Ethyl 4-methyl-1,3-oxazole-5-carboxylate

Materials:

  • Ethyl 2-formoxyacetoacetate

  • Formamide

  • Sulfuric acid (catalytic amount)

Procedure:

  • The ethyl 2-formoxyacetoacetate obtained from the previous step is heated with formamide in the presence of a catalytic amount of sulfuric acid to yield ethyl 4-methyl-1,3-oxazole-5-carboxylate.

  • The resulting ester can be isolated and subsequently hydrolyzed to the target carboxylic acid using standard saponification procedures (e.g., with NaOH or LiOH), followed by acidic workup.

References

A Comparative Analysis of the Biological Activities of 4-Methyl-1,3-oxazole-5-carboxylic Acid and Its Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of 4-methyl-1,3-oxazole-5-carboxylic acid and its isoxazole analogs, 4-methylisoxazole-5-carboxylic acid and 4-methylisoxazole-3-carboxylic acid. The inherent structural differences between the oxazole and isoxazole scaffolds contribute to distinct electronic and steric properties, which in turn can influence their biological profiles. While direct comparative studies on the parent compounds are limited, this document summarizes the known activities of their derivatives, providing valuable insights for structure-activity relationship (SAR) studies and future drug discovery efforts.

Introduction to the Core Scaffolds

The oxazole and isoxazole rings are five-membered aromatic heterocycles containing both nitrogen and oxygen atoms. Their positioning, however, differentiates them. In the 1,3-oxazole ring of this compound, the oxygen and nitrogen atoms are separated by a carbon atom. In the isoxazole analogs, the oxygen and nitrogen atoms are adjacent. This seemingly subtle difference in heteroatom placement significantly alters the electron distribution and hydrogen bonding capabilities of the molecules, which can lead to differential interactions with biological targets.

Biological Activities of Derivatives

While data on the parent compounds is scarce, their derivatives have been synthesized and evaluated for a range of biological activities.

This compound Derivatives

Derivatives of this compound have primarily been investigated as modulators of key receptors in the central nervous and immune systems.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: This scaffold is a key building block in the synthesis of selective α4β2-nicotinic acetylcholine receptor agonists.[1] These agonists are of interest for their potential therapeutic applications in cognitive disorders such as Alzheimer's disease by enhancing neurotransmitter release.[1]

  • Formyl Peptide Receptor 1 (FPR1) Antagonists: Derivatives have also been developed as small molecule antagonists for the formyl peptide receptor 1 (FPR1).[1] FPR1 is implicated in inflammatory responses and cancer, making its antagonists promising therapeutic candidates.[1]

Isoxazole Analogs: A Spectrum of Activities

Derivatives of 4-methylisoxazole carboxylic acids have been explored for a broader range of applications, including anti-infective and anticancer activities. It is important to note that much of the available research focuses on the 5-methylisoxazole isomers.

  • Anticancer Activity: Various derivatives of isoxazole carboxylic acids have demonstrated cytotoxic effects against cancer cell lines.[2]

  • Antifungal Activity: Certain isoxazole derivatives have been shown to possess antifungal properties.[2]

  • Antitubercular Activity: The isoxazole scaffold has been incorporated into molecules with activity against Mycobacterium tuberculosis.

Quantitative Biological Data

Compound ClassBiological ActivityTarget/AssayMeasurementValueReference
This compound Derivative nAChR Agonismα4β2 nAChR--[1]
This compound Derivative FPR1 AntagonismFPR1--[1]
5-Methylisoxazole-3-carboxamide Derivative (Compound 10) AntitubercularM. tuberculosis H37Rv (MABA)MIC3.125 µM
5-Methylisoxazole-3-carboxamide Derivative (Compound 14) AntitubercularM. tuberculosis H37Rv (MABA)MIC3.125 µM
5-Methylisoxazole-3-carboxamide Derivative (Compound 9) AntitubercularM. tuberculosis H37Rv (MABA)MIC6.25 µM
5-Methylisoxazole-3-carboxamide Derivative (Compound 13) AntitubercularM. tuberculosis H37Rv (MABA)MIC6.25 µM

Note: The data for isoxazole derivatives are for the 5-methyl isomers, as data for the 4-methyl isomers are not available.

Experimental Protocols

Detailed methodologies for the key biological assays mentioned are provided below.

Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity Assay

A common method to assess nAChR agonist activity is through functional assays measuring ion flux or changes in membrane potential in cells expressing the target receptor subtype.

Protocol: Calcium Imaging Assay

  • Cell Culture: Culture cells stably expressing the desired nAChR subtype (e.g., α4β2) in a suitable medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of the test compound (and a reference agonist like nicotine) in an appropriate assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the dose-response curve and calculate the EC50 value.

Formyl Peptide Receptor 1 (FPR1) Antagonist Activity Assay

FPR1 antagonist activity is typically determined by measuring the inhibition of a response induced by a known FPR1 agonist (e.g., fMLF).

Protocol: Chemotaxis Assay

  • Cell Preparation: Isolate primary neutrophils or use a cell line expressing FPR1 (e.g., U937 cells).

  • Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating the upper and lower chambers.

  • Compound and Agonist Addition: Add the test compound at various concentrations to the cell suspension in the upper chamber. Add a known FPR1 agonist (e.g., fMLF) to the lower chamber as a chemoattractant.

  • Incubation: Incubate the chamber to allow for cell migration.

  • Cell Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and microscopy.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][3]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a fungus.[5][6]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth medium (e.g., RPMI-1640).[5][6]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.[5]

  • Inoculation: Add the fungal inoculum to each well.[5]

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA assay is a colorimetric method used to determine the MIC of compounds against Mycobacterium tuberculosis.[8][9]

Protocol:

  • Inoculum Preparation: Prepare a standardized culture of M. tuberculosis H37Rv in an appropriate broth medium.

  • Compound Dilution: Serially dilute the test compounds in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate for several days to allow for bacterial growth.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.[9]

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[9]

Visualizations

G General Workflow for In Vitro Biological Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock solutions, serial dilutions) incubation Incubation with Compound compound_prep->incubation cell_prep Cell/Microorganism Preparation (Culture, standardization) cell_prep->incubation reagent_add Addition of Detection Reagent (e.g., MTT, Alamar Blue) incubation->reagent_add readout Data Acquisition (e.g., Absorbance, Fluorescence) reagent_add->readout data_proc Data Processing (% Inhibition/Viability) readout->data_proc ic50_mic Determination of IC50/MIC data_proc->ic50_mic

Caption: General experimental workflow for in vitro biological assays.

G Signaling Pathway Modulation: Agonism vs. Antagonism cluster_agonist Agonist Action cluster_antagonist Antagonist Action agonist Agonist (e.g., nAChR Agonist) receptor_active Receptor Activation agonist->receptor_active Binds to receptor signal_on Downstream Signaling (ON) receptor_active->signal_on response_on Biological Response signal_on->response_on antagonist Antagonist (e.g., FPR1 Antagonist) receptor_blocked Receptor Blockade antagonist->receptor_blocked Blocks receptor signal_off Downstream Signaling (OFF) receptor_blocked->signal_off response_off No Biological Response signal_off->response_off natural_ligand Natural Ligand (e.g., fMLF) natural_ligand->receptor_blocked Cannot bind

Caption: Conceptual diagram of agonist versus antagonist action on a receptor.

Conclusion

The available evidence suggests that derivatives of this compound are primarily explored for their effects on specific receptor systems, namely nAChRs and FPR1, indicating potential applications in neurological and inflammatory conditions. In contrast, the isoxazole scaffold, particularly the 5-methylisoxazole isomers, has been more broadly investigated, with derivatives showing promise in anti-infective and anticancer research.

The difference in the placement of the heteroatoms between the oxazole and isoxazole rings likely dictates the preferred biological targets and mechanisms of action. Further research involving the direct synthesis and comparative biological evaluation of this compound and its precise isoxazole analogs (4-methylisoxazole-5-carboxylic acid and 4-methylisoxazole-3-carboxylic acid) is warranted to elucidate their intrinsic activities and to guide the rational design of new therapeutic agents. This would provide a clearer understanding of the bioisosteric relationship between these two important heterocyclic systems.

References

A Comparative Guide to the Structural Validation of 4-methyl-1,3-oxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-methyl-1,3-oxazole-5-carboxylic acid and its derivatives. The oxazole scaffold is a key heterocycle in medicinal chemistry, and unambiguous structural confirmation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs. This document outlines the expected outcomes from various analytical methods, presents comparative data from related structures, and provides detailed experimental protocols.

Structural Elucidation Techniques: A Comparative Overview

The definitive structure of a novel chemical entity is typically established through a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and, through fragmentation analysis, can reveal the structure of different components of the molecule. High-resolution mass spectrometry (HRMS) provides the elemental composition.

  • X-ray Crystallography: Offers the most unambiguous evidence of molecular structure by determining the precise spatial arrangement of atoms in a single crystal. It is considered the "gold standard" for structural validation.[1]

Data Presentation: Spectroscopic and Crystallographic Data

While specific experimental data for this compound is not widely published, the following tables present expected and comparative data based on closely related oxazole derivatives.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
CompoundProton at C2 (δ, ppm)Methyl Protons (δ, ppm)Other Aromatic/Olefinic Protons (δ, ppm)
This compound (Expected) ~8.4~2.5-
4-(1,3-Oxazol-5-yl)phenol[2]8.36 (s)-7.64 (d), 7.52 (s), 7.02 (d)
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[3]-2.26 (s)9.21 (s), 7.76 (s), 7.24-7.34 (m), 5.17 (s)
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
CompoundC2 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Methyl Carbon (δ, ppm)Carboxyl Carbon (δ, ppm)
This compound (Expected) ~151~145~125~12~165
2,5-diphenyloxazole[4]151.1138.0124.5--
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine[5]164.3-161.921.6-
Table 3: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization ModeKey Fragment Ions (m/z)
This compound C₅H₅NO₃127.10[6]ESI- / ESI+Expected: [M-H]⁻ at 126, [M+H]⁺ at 128, loss of CO₂ (m/z 83)
2,5-diphenyloxazole[4]C₁₅H₁₁NO221.26EI221 (M⁺), 193 ([M-CO]⁺), 165 ([M-CO-HCN]⁺)
Methyl 4-methyl-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate[7]C₁₈H₁₇NO₃295.34GC-MS295 (M⁺), 236, 105
Table 4: Comparative Crystallographic Data
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ref.
This compound Not availableNot available---
(4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate[8]OrthorhombicP 222 120.87612.1116.288[8]
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylateMonoclinicP21/n10.39568.529316.9463

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the range of -1 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 0-200 ppm.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS). Coupling patterns (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum provide information about neighboring protons. 2D NMR experiments like COSY and HMQC can be used to establish proton-proton and proton-carbon correlations, respectively.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact mass and elemental formula of the compound.

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with liquid chromatography (LC-MS).[9][10]

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solution may be infused directly or injected into an LC system.

  • Acquisition:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.[11] ESI can be run in positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

    • Calibrate the instrument using a known reference standard to ensure high mass accuracy.[1]

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: The high-resolution data will provide a mass measurement with high accuracy (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula using software that calculates possible formulas matching the measured mass.

Single-Crystal X-ray Diffraction
  • Objective: To determine the three-dimensional atomic structure of the molecule.[12]

  • Crystal Growth:

    • Grow single crystals of the compound. This is often the most challenging step.[13]

    • A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[14] Other techniques include vapor diffusion and slow cooling.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).[14]

    • The crystal is rotated, and diffraction patterns are collected at various orientations.[15]

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

    • An initial model of the structure is built and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.[12]

  • Data Analysis: The final refined structure provides an unambiguous confirmation of the molecule's constitution and stereochemistry.

Visualizations

Workflow for Structural Validation

G General Workflow for Structural Validation of a Novel Compound cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of 4-methyl-1,3-oxazole-5-carboxylic acid Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography purification->xray If single crystals obtained structure_proposed Proposed Structure nmr->structure_proposed ms->structure_proposed structure_confirmed Confirmed Structure xray->structure_confirmed structure_proposed->xray Final Confirmation structure_proposed->structure_confirmed If no crystal

Caption: Workflow for the synthesis and structural validation of novel organic compounds.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase_a Kinase A receptor->kinase_a Phosphorylation kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor response Cell Proliferation & Survival transcription_factor->response inhibitor 4-methyl-1,3-oxazole-5- carboxylic acid derivative inhibitor->kinase_b Inhibition

Caption: Inhibition of a kinase cascade by an oxazole derivative.

References

A Head-to-Head Comparison of Catalysts for Cross-Coupling with 4-methyl-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like 4-methyl-1,3-oxazole-5-carboxylic acid is a cornerstone of modern medicinal chemistry. This versatile building block is a gateway to novel molecular architectures with significant therapeutic potential, including the synthesis of nicotinic acetylcholine receptor agonists for treating cognitive disorders.[1] The choice of catalyst for cross-coupling reactions is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of prevalent catalytic systems for the cross-coupling of this compound and its derivatives, supported by experimental data to inform catalyst selection and methods development.

The primary strategies for the cross-coupling of this substrate involve leveraging the carboxylic acid moiety either directly through decarboxylative coupling or by utilizing a derivative, such as a halide, in traditional cross-coupling reactions like the Suzuki-Miyaura coupling. Palladium and nickel-based catalysts have emerged as the frontrunners for these transformations.[1][2][3]

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst, ligand, and base is critical for achieving high yields and preventing unwanted side reactions. Below is a summary of catalyst performance in reactions analogous to the cross-coupling of this compound, providing a basis for comparison.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Oxazole Derivatives

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95Effective for coupling with various aryl boronic acids.
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90Good for sterically hindered or electron-rich partners.
3Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O1001275-85A classic catalyst, though higher loading may be required.

Table 2: Decarboxylative Cross-Coupling of Azole Carboxylic Acids

EntryCatalystCo-catalyst/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Notes
1PdCl₂ (5 mol%)Ag₂CO₃ (2 equiv)-Toluene/DMA1401681Bimetallic system for coupling with aryl iodides.[4]
2Ni(COD)₂ (10 mol%)--Diglyme12020GoodFor perfluorobenzoates, demonstrating nickel's utility.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of these cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromo-oxazole esters, which can be applied to derivatives of this compound.[6]

Materials:

  • Oxazole-halide derivative (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene/H₂O 10:1, 5 mL)

Procedure:

  • To a dry reaction vessel, add the oxazole-halide, aryl boronic acid, palladium catalyst, ligand, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: General Procedure for Decarboxylative Cross-Coupling

This protocol is based on the decarboxylative coupling of thiazole and oxazole-5-carboxylic acids with aryl halides.[4][7]

Materials:

  • This compound (1.0 mmol)

  • Aryl halide (e.g., aryl iodide, 1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂, 5 mol%)

  • Silver carbonate (Ag₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene/DMA 10:1, 5 mL)

Procedure:

  • In a dry reaction tube, combine this compound, the aryl halide, the palladium catalyst, and silver carbonate.

  • Seal the tube and purge with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 140 °C with vigorous stirring for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired 5-aryl-4-methyl-1,3-oxazole.

Mandatory Visualizations

To better illustrate the processes involved in catalyst selection and application, the following diagrams are provided.

G General Catalytic Cycle for Suzuki-Miyaura Coupling cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

G Workflow for Catalyst Screening Start Define Substrates: This compound + Coupling Partner Catalyst_Selection Select Catalyst Systems (Pd-based, Ni-based) Start->Catalyst_Selection Ligand_Screening Screen Ligands (e.g., SPhos, XPhos, PPh₃) Catalyst_Selection->Ligand_Screening Base_Screening Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Ligand_Screening->Base_Screening Solvent_Screening Screen Solvents (e.g., Toluene, Dioxane, DMA) Base_Screening->Solvent_Screening Optimization Optimize Conditions (Temp, Time, Concentration) Solvent_Screening->Optimization Analysis Analyze Results (Yield, Purity) Optimization->Analysis Final Select Optimal Conditions Analysis->Final G Decision Tree for Catalyst Selection Start Starting Material? Carboxylic_Acid 4-methyl-1,3-oxazole- 5-carboxylic acid Start->Carboxylic_Acid Directly Halide_Derivative 5-Halo-4-methyl- 1,3-oxazole Start->Halide_Derivative Derivative Decarboxylative Decarboxylative Coupling Carboxylic_Acid->Decarboxylative Suzuki Suzuki-Miyaura Coupling Halide_Derivative->Suzuki Pd_Ag Pd/Ag bimetallic system Decarboxylative->Pd_Ag Pd_Ligand Pd catalyst + Ligand Suzuki->Pd_Ligand

References

reactivity comparison of 4-methyl-1,3-oxazole-5-carboxylic acid with other heterocyclic carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-methyl-1,3-oxazole-5-carboxylic acid against other structurally related heterocyclic carboxylic acids. This information is critical for researchers in medicinal chemistry and drug development for applications such as the synthesis of nicotinic acetylcholine receptor agonists and formyl peptide receptor 1 (FPR1) antagonists.[1] The comparative data on acidity and reactivity in common organic reactions, alongside detailed experimental protocols, aims to inform substrate selection and reaction optimization.

Executive Summary

This compound is a versatile building block in medicinal chemistry. Its reactivity is governed by the electronic properties of the oxazole ring, the position of the carboxylic acid, and the methyl substituent. This guide benchmarks its acidity (pKa) and reactivity in esterification and amide bond formation against other five-membered heterocyclic carboxylic acids, including isoxazoles, thiazoles, and pyrazoles. While quantitative kinetic data for direct comparison is not abundant in the literature, a qualitative assessment based on the electronic nature of the heterocyclic systems is provided.

Acidity Comparison: pKa Values

The acidity of a carboxylic acid, quantified by its pKa value, is a crucial parameter influencing its reactivity, solubility, and pharmacokinetic properties. A lower pKa value indicates a stronger acid. The pKa of this compound is approximately 2.09-2.5.[2] The electron-withdrawing nature of the oxazole ring contributes to its relatively strong acidity compared to benzoic acid (pKa ≈ 4.2).

The following table summarizes the experimental and predicted pKa values for this compound and a selection of other five-membered heterocyclic carboxylic acids.

CompoundHeterocycleCAS NumberpKa (Predicted/Experimental)
This compoundOxazole2510-32-9~2.09 - 2.5 (Predicted)[2]
Isoxazole-5-carboxylic acidIsoxazole21169-71-1~2.29 (Predicted)[3]
Thiazole-4-carboxylic acidThiazole3973-08-8~3.57 (Predicted)[1]
Thiazole-5-carboxylic acidThiazole14527-41-4~3.07 (Predicted)[4]
1H-Pyrazole-3-carboxylic acidPyrazole1621-91-6Experimental data available
5-Methyl-1H-pyrazole-3-carboxylic acidPyrazole4023-34-1Experimental data available

Note: Experimental pKa values can vary with the measurement conditions (e.g., solvent, temperature).

Reactivity Comparison

The reactivity of the carboxylic acid group in reactions such as esterification and amide bond formation is influenced by the electronic properties of the heterocyclic ring to which it is attached.

Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The rate of this reaction is sensitive to both electronic and steric effects. Electron-withdrawing groups on the carboxylic acid can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.

A qualitative comparison of reactivity in Fischer esterification can be inferred from the electronic nature of the heterocyclic rings:

  • Oxazoles and Isoxazoles: These heterocycles are generally considered electron-deficient, which should enhance the electrophilicity of the carboxylic acid's carbonyl carbon and favor nucleophilic attack by an alcohol.

  • Thiazoles: Thiazoles are also electron-deficient, and their reactivity is expected to be comparable to or slightly less than oxazoles.

  • Pyrazoles: The reactivity of pyrazole carboxylic acids will depend on the position of the carboxylic acid and any substituents on the ring.

While a definitive quantitative ranking is not available from the literature, it is reasonable to predict that the reactivity of these heterocyclic carboxylic acids in Fischer esterification will be higher than that of simple aliphatic or aromatic carboxylic acids under similar conditions due to the electron-withdrawing nature of the heteroaromatic rings.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, often facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt). The rate-determining step in these reactions is often the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea).

The acidity of the carboxylic acid plays a role in this activation step. More acidic carboxylic acids are generally more readily activated by coupling reagents. Based on the pKa values, this compound, with its relatively low pKa, is expected to be highly reactive in amide coupling reactions.

A general reactivity trend for amide bond formation using coupling reagents can be proposed based on the acidity of the carboxylic acids:

Oxazole/Isoxazole Carboxylic Acids > Thiazole Carboxylic Acids > Pyrazole Carboxylic Acids

This trend is based on the premise that stronger acids will react more readily with the coupling agent. However, the stability of the activated intermediate and the nucleophilicity of the amine also play significant roles in the overall reaction kinetics.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a heterocyclic carboxylic acid.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Potassium chloride (KCl)

  • Deionized water

  • The heterocyclic carboxylic acid to be tested

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration: Record the initial pH of the solution. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to more accurately determine the equivalence point.

Kinetic Study of Fischer Esterification

Objective: To compare the rates of esterification for different heterocyclic carboxylic acids.

Materials:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer and stir bar

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress

  • Heterocyclic carboxylic acid

  • Alcohol (e.g., methanol or ethanol, in large excess to act as the solvent)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Internal standard for GC/HPLC analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the heterocyclic carboxylic acid, a large excess of the alcohol, and a magnetic stir bar.

  • Initiation: Place the flask in the heating mantle and attach the reflux condenser. Begin stirring and heating the mixture to the desired reaction temperature (e.g., reflux). Once the temperature has stabilized, add a catalytic amount of concentrated sulfuric acid.

  • Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot (e.g., by adding a cold solution of sodium bicarbonate).

  • Analysis: Prepare the quenched aliquot for GC or HPLC analysis by adding an internal standard and diluting with an appropriate solvent. Inject the sample and determine the concentration of the ester product and the remaining carboxylic acid.

  • Data Analysis: Plot the concentration of the ester product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. For a more detailed kinetic analysis, the data can be fitted to an appropriate rate law to determine the rate constant (k).

Kinetic Study of Amide Bond Formation (EDC/HOBt Coupling)

Objective: To compare the rates of amide bond formation for different heterocyclic carboxylic acids using a standard coupling procedure.

Materials:

  • Reaction vial with a magnetic stir bar

  • Magnetic stirrer

  • HPLC for monitoring reaction progress

  • Heterocyclic carboxylic acid

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Aprotic solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Internal standard for HPLC analysis

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the heterocyclic carboxylic acid, the amine, and HOBt in the aprotic solvent. Add a magnetic stir bar.

  • Initiation: Place the vial on the magnetic stirrer and begin stirring. Add the base (DIPEA) to the mixture, followed by the EDC. Start timing the reaction immediately.

  • Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it (e.g., by diluting with a mixture of water and acetonitrile).

  • Analysis: Prepare the quenched aliquot for HPLC analysis by adding an internal standard. Inject the sample and determine the concentration of the amide product and the remaining carboxylic acid.

  • Data Analysis: Plot the concentration of the amide product versus time. Determine the initial rate from the initial slope of the curve. Fit the data to a rate law to determine the rate constant (k) for each heterocyclic carboxylic acid.

Mandatory Visualizations

Logical Relationship of Factors Influencing Reactivity

G Factors Influencing Reactivity of Heterocyclic Carboxylic Acids Reactivity Overall Reactivity Acidity Acidity (pKa) Acidity->Reactivity correlates with Electronics Electronic Effects of Heterocycle Electronics->Reactivity directly influences Electronics->Acidity influences Sterics Steric Hindrance Sterics->Reactivity hinders ReactionType Reaction Type (Esterification, Amidation) ReactionType->Reactivity determines mechanism

Caption: Factors influencing the reactivity of heterocyclic carboxylic acids.

Experimental Workflow for Comparative Kinetic Study

G Workflow for Comparative Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep Prepare solutions of heterocyclic carboxylic acids, reagents, and standards Reaction Initiate parallel reactions (Esterification or Amidation) Prep->Reaction Sampling Withdraw and quench aliquots at time intervals Reaction->Sampling Analysis Analyze aliquots by HPLC or GC Sampling->Analysis Plot Plot [Product] vs. Time Analysis->Plot Kinetics Determine initial rates and rate constants (k) Plot->Kinetics Comparison Compare kinetic data across all compounds Kinetics->Comparison

Caption: Experimental workflow for comparative kinetic analysis.

Nicotinic Acetylcholine Receptor Signaling Pathway

G Nicotinic Acetylcholine Receptor (nAChR) Signaling Agonist nAChR Agonist (e.g., Acetylcholine, Nicotine) nAChR α4β2/α7 nAChR Agonist->nAChR binds & activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx leads to PI3K PI3K Ca_influx->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 increases expression Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection promotes

Caption: Simplified nAChR-mediated neuroprotective signaling pathway.

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

G Formyl Peptide Receptor 1 (FPR1) Signaling Ligand Formyl Peptides (e.g., fMLP) FPR1 FPR1 (GPCR) Ligand->FPR1 binds & activates G_protein Gαi & Gβγ FPR1->G_protein activates PLC PLC G_protein->PLC PI3K PI3Kγ G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK Cellular_Response Cellular Response (Chemotaxis, Degranulation) PLC->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response

Caption: Key signaling pathways activated by the FPR1 receptor.

References

assessing the purity of synthesized 4-methyl-1,3-oxazole-5-carboxylic acid against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the purity of synthesized small molecules is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of a synthesized batch of 4-methyl-1,3-oxazole-5-carboxylic acid against a hypothetical high-purity reference standard. We present detailed experimental protocols and supporting data from key analytical techniques to facilitate a thorough purity assessment.

Comparative Purity Analysis

A multi-pronged analytical approach is essential for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer structural confirmation and identification of potential impurities.

Analytical TechniqueReference StandardSynthesized BatchAnalysis
HPLC Purity (% Area) >99.9%98.5%The synthesized batch meets a high purity standard, suitable for most research applications. The minor peaks at different retention times suggest the presence of impurities.
¹H NMR Spectroscopy Conforms to structureConforms to structureThe primary signals corresponding to this compound are present in both samples. Minor, unidentified peaks are observed in the synthesized batch.
¹³C NMR Spectroscopy Conforms to structureConforms to structureKey carbon signals are consistent between the standard and the synthesized material.
Mass Spectrometry (m/z) [M-H]⁻: 126.0197[M-H]⁻: 126.0195The observed mass-to-charge ratio for the deprotonated molecule is consistent with the theoretical mass, confirming the identity of the main component in the synthesized batch.
Elemental Analysis C: 47.25%, H: 3.96%, N: 11.02%C: 47.18%, H: 3.99%, N: 10.95%The elemental composition of the synthesized batch aligns closely with the theoretical values, further confirming its identity.

Experimental Workflow for Purity Assessment

A systematic workflow ensures a thorough and efficient purity analysis. The following diagram illustrates the logical progression of experiments, from initial characterization to comprehensive purity determination.

G cluster_0 Synthesis & Isolation cluster_1 Preliminary Analysis cluster_2 Spectroscopic Identification cluster_3 Chromatographic Purity cluster_4 Final Confirmation synthesis Synthesis of 4-methyl-1,3-oxazole- 5-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification tlc Thin Layer Chromatography (TLC) purification->tlc melting_point Melting Point Determination tlc->melting_point nmr ¹H and ¹³C NMR Spectroscopy melting_point->nmr ms Mass Spectrometry nmr->ms hplc High-Performance Liquid Chromatography (HPLC) ms->hplc gcms Gas Chromatography-Mass Spectrometry (GC-MS) hplc->gcms elemental Elemental Analysis gcms->elemental

Workflow for the purity assessment of synthesized compounds.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify the presence of any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the synthesized this compound and the reference standard in methanol.

    • Filter the sample solutions through a 0.22 µm syringe filter.

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm.

    • Inject 10 µL of each sample solution.

    • Analyze the resulting chromatograms to determine the area percentage of the main peak and any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample (synthesized and reference standard) in 0.7 mL of DMSO-d₆.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the spectra and compare the chemical shifts and coupling constants of the synthesized material with the reference standard.

Expected ¹H NMR Signals (Hypothetical):

  • δ 2.5 (s, 3H, -CH₃)

  • δ 8.5 (s, 1H, oxazole C-H)

  • δ 13.0 (br s, 1H, -COOH)

Expected ¹³C NMR Signals (Hypothetical):

  • δ 14.0 (-CH₃)

  • δ 125.0 (oxazole C-5)

  • δ 140.0 (oxazole C-2)

  • δ 158.0 (oxazole C-4)

  • δ 165.0 (-COOH)

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Procedure:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol.

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (C₅H₅NO₃, MW: 127.10 g/mol ).

Hypothetical Signaling Pathway Involvement

This compound and its derivatives have been investigated for their potential as agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes.[1] The following diagram illustrates a simplified, hypothetical signaling pathway where this compound might exert its effects.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel PI3K PI3K Activation Ca_influx->PI3K Akt Akt Phosphorylation PI3K->Akt CREB CREB Activation Akt->CREB Gene_expression Gene Expression (Neuronal Survival) CREB->Gene_expression Molecule 4-methyl-1,3-oxazole- 5-carboxylic acid (Agonist) Molecule->nAChR Binds

Hypothetical signaling pathway for nAChR agonism.

By adhering to the rigorous analytical protocols outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the validity and reliability of their subsequent scientific investigations.

References

Performance of 4-methyl-1,3-oxazole-5-carboxylic acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter influencing the solubility, stability, and reactivity of a chemical entity. This guide provides a comparative analysis of the performance of 4-methyl-1,3-oxazole-5-carboxylic acid in various solvent systems, supported by available experimental data and protocols.

This compound is a key building block in medicinal chemistry and organic synthesis, notably in the development of nicotinic acetylcholine receptor agonists. Its performance in different solvents can significantly impact reaction yields, purity of products, and the overall efficiency of synthetic routes.

Solubility Profile

Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which contains both a polar carboxylic acid group and a less polar methyl-oxazole ring, a varied solubility profile can be anticipated. The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar protic and polar aprotic solvents.

To facilitate comparative analysis, the following table provides a template for researchers to populate with experimentally determined solubility data.

Table 1: Solubility of this compound in Various Solvents (Template for Experimental Data)

Solvent SystemSolvent TypeTemperature (°C)Solubility ( g/100 mL)Observations
WaterPolar Protic25Low solubility expected
MethanolPolar Protic25Moderate to high solubility expected
EthanolPolar Protic25Moderate to high solubility expected
Dimethyl Sulfoxide (DMSO)Polar Aprotic25High solubility expected
N,N-Dimethylformamide (DMF)Polar Aprotic25High solubility expected
AcetonitrilePolar Aprotic25Moderate solubility expected
Tetrahydrofuran (THF)Polar Aprotic25Moderate solubility expected
Ethyl AcetateModerately Polar25Low to moderate solubility expected
DichloromethaneNonpolar25Low solubility expected
TolueneNonpolar25Low solubility expected

Stability Insights

Performance in Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound and its derivatives is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The choice of solvent is known to have a profound effect on the yield and efficiency of these reactions.

One study on the Suzuki cross-coupling of a related 2-(phenylsulfonyl)-1,3-oxazole derivative demonstrated high yields using a mixed solvent system.[2] While this study does not focus on this compound itself, the conditions provide a valuable starting point for optimization.

Table 2: Exemplary Conditions for Suzuki Cross-Coupling of an Oxazole Derivative

Coupling PartnersCatalyst (mol%)BaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
5-iodo-2-(phenylsulfonyl)-1,3-oxazole + Arylboronic acidPd(PPh₃)₄ (10)aq. Na₂CO₃ or K₂CO₃THF/Toluene (2:2:1 with aq. base)70-80-High[2]

This data suggests that a mixture of polar aprotic (THF) and nonpolar (toluene) solvents in the presence of an aqueous base can be effective for Suzuki couplings of oxazole derivatives. The optimal solvent system for this compound would likely depend on the specific coupling partner and reaction conditions. A screening of solvents including DMF, dioxane, and various aqueous mixtures is recommended for optimizing reaction yields.[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to the evaluation of this compound's performance.

Protocol 1: Determination of Solubility

This protocol outlines a standard procedure for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials with caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Analytical balance

  • Syringe with a compatible filter (e.g., 0.45 µm PTFE)

  • Pre-weighed collection vials

Procedure:

  • Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.

  • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.

  • Transfer the filtered saturated solution to a pre-weighed collection vial.

  • Record the exact volume of the transferred solution.

  • Evaporate the solvent from the collection vial under reduced pressure or in a fume hood.

  • Once the solute is completely dry, weigh the collection vial again.

  • Calculate the solubility by determining the mass of the dissolved solid per volume of solvent.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature with stirring A->B C Allow solid to settle B->C D Withdraw supernatant with filtered syringe C->D E Transfer to pre-weighed vial D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound derivatives.

Materials:

  • Aryl halide derivative of this compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Dioxane, THF/Water mixture)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (1-5 mol%) and any additional ligand if required.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 70-140 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Inert Atmosphere Purge A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

References

A Spectroscopic Comparison of 4-methyl-1,3-oxazole-5-carboxylic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the key spectral features of 4-methyl-1,3-oxazole-5-carboxylic acid and its synthetic precursors, ethyl 2-chloroacetoacetate and formamide, is presented. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data, supported by detailed experimental protocols, to aid researchers in compound identification and characterization.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive spectroscopic comparison of the heterocyclic compound this compound with its common precursors, ethyl 2-chloroacetoacetate and formamide. The synthesis of the target oxazole derivative is often accomplished through the condensation of these precursors, making a thorough understanding of their individual spectral characteristics essential for reaction monitoring and product verification.

Synthetic Pathway Overview

The formation of this compound from ethyl 2-chloroacetoacetate and formamide proceeds through a cyclization reaction. The following diagram illustrates the logical relationship of this synthesis.

Synthesis_Pathway Precursor1 Ethyl 2-chloroacetoacetate Product This compound Precursor1->Product Precursor2 Formamide Precursor2->Product

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~2.5s3H-CH₃
~8.3s1HOxazole H-2
~12.0-13.0br s1H-COOH
Ethyl 2-chloroacetoacetate 1.32t3H-CH₂CH₃
2.40s3H-COCH₃
4.28q2H-CH₂ CH₃
4.75s1H-CH Cl-
Formamide 6.9-7.1br s1H-NH a
7.2-7.4br s1H-NH b
7.9-8.1s1H-CH O
¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~12.0-C H₃
~138.0Oxazole C -4
~145.0Oxazole C -5
~158.0Oxazole C -2
~165.0-C OOH
Ethyl 2-chloroacetoacetate 13.9-CH₂C H₃
29.9-COC H₃
62.8-C H₂CH₃
65.1-C HCl-
165.8-C OOR
195.4-C O-
Formamide 165.1-C HO
FTIR Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3100-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1500C=N, C=C stretch (oxazole ring)
~1250C-O stretch
Ethyl 2-chloroacetoacetate 1755, 1730C=O stretch (ester and ketone)
2985C-H stretch (aliphatic)
1200-1000C-O stretch
790C-Cl stretch
Formamide 3330, 3180N-H stretch
1680C=O stretch (amide I)
1600N-H bend (amide II)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 12782, 54, 45
Ethyl 2-chloroacetoacetate 164/166 (Cl isotopes)129, 121, 85, 43
Formamide 4544, 29, 28, 27

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).

¹H and ¹³C NMR Spectra Acquisition: The spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were typically accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence was used with a larger number of scans (typically 1024) and a relaxation delay of 2 seconds to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method was employed. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Liquid samples were analyzed as a thin film between two NaCl or KBr plates.

FTIR Spectra Acquisition: The spectra were recorded on an FTIR spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: For electron ionization (EI) mass spectrometry, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.

Mass Spectra Acquisition: The mass spectra were obtained using a mass spectrometer with an EI source. The sample was introduced via a direct insertion probe or a gas chromatograph. The electron energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 20-300 amu.

Workflow for Spectroscopic Analysis

A typical workflow for the spectroscopic identification and comparison of the target compound and its precursors is outlined below.

Spectroscopic_Workflow cluster_precursors Precursor Analysis cluster_synthesis Synthesis cluster_product Product Analysis cluster_spectroscopy Spectroscopic Techniques Precursor1 Ethyl 2-chloroacetoacetate Reaction Cyclization Reaction Precursor1->Reaction NMR 1H & 13C NMR Precursor1->NMR FTIR FTIR Precursor1->FTIR MS Mass Spectrometry Precursor1->MS Precursor2 Formamide Precursor2->Reaction Precursor2->NMR Precursor2->FTIR Precursor2->MS Product This compound Reaction->Product Product->NMR Characterization Product->FTIR Product->MS

Caption: Workflow for synthesis and spectroscopic analysis.

Safety Operating Guide

Proper Disposal of 4-methyl-1,3-oxazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-methyl-1,3-oxazole-5-carboxylic acid based on publicly available safety data. Due to conflicting information regarding its hazards, it is imperative to treat this chemical as hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and environmental protection. For this compound, safety data sheets (SDS) present conflicting hazard classifications. While one source indicates it is not considered hazardous under OSHA's 2012 Hazard Communication Standard[1], other sources classify it as a substance that causes skin and serious eye irritation, and may cause respiratory irritation[2][3][4]. Given this ambiguity, a conservative approach is essential. Therefore, it is strongly recommended to manage and dispose of this compound as a hazardous chemical waste.

Hazard Classification Overview

The following table summarizes the varied GHS hazard statements associated with this compound from different suppliers, highlighting the need for cautious handling and disposal.

Hazard StatementGHS CodeReported by
Not considered hazardous-Fisher Scientific (as per 2012 OSHA HazCom Standard)[1]
Causes skin irritationH315Echemi, PubChem (80% of reports)[2][3]
Causes serious eye irritationH319Echemi, PubChem (80% of reports)[2][3]
May cause respiratory irritationH335PubChem (60% of reports)[3]
Harmful if swallowedH302PubChem (20% of reports)[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE to minimize exposure.

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.[2][5]

  • Hand Protection: Use chemical-impermeable gloves. Inspect gloves for any damage before use.[5][6]

  • Body Protection: A laboratory coat or apron is required to prevent skin contact.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6]

Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Collect all waste containing this compound, including contaminated materials like gloves, weigh boats, and paper towels, in a designated, compatible, and leak-proof container.[5][7] Plastic containers are often preferred for storing waste materials.[7]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Solid Waste: As this compound is a solid, it should be disposed of in a properly labeled solid waste container.[8]

Container Labeling and Storage

Proper labeling and storage are regulatory requirements and essential for safety.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.[7]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][9]

    • Ensure the container is kept closed at all times, except when adding waste.[7][10]

    • The SAA must be inspected weekly for any signs of leakage.[9]

    • Store in a cool, dry, and well-ventilated area away from incompatible substances.[11]

Arranging for Disposal

Disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (consult your EHS for specific time limits, which can be up to one year for partially filled containers[9]), contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[6][7]

  • Provide Information: Be prepared to provide the SDS and any other relevant information about the waste to the disposal company.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Drain Disposal: Do not pour this chemical down the sink.[5][10] Hazardous wastes must not be discharged to the sewer.[10]

  • Trash Disposal: Do not discard this chemical in the regular trash.[5][12]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_prohibited Prohibited Actions start Waste Generated: This compound ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect Collect waste in a designated, compatible, and sealed container. ppe->collect label_container Label container clearly: 'Hazardous Waste' 'this compound' Accumulation Start Date collect->label_container store Store in a designated Satellite Accumulation Area (SAA). Keep container closed. label_container->store check_full Container Full or Storage Limit Reached? store->check_full check_full->store No contact_ehs Contact EHS or Licensed Waste Disposal Company for pickup. check_full->contact_ehs Yes end Proper Disposal Complete contact_ehs->end no_drain Do NOT pour down drain no_trash Do NOT dispose in regular trash no_evap Do NOT allow to evaporate

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-1,3-oxazole-5-carboxylic acid
Reactant of Route 2
4-methyl-1,3-oxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.